Technical Documentation Center

4-[2-(2-ethoxyphenoxy)ethyl]morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[2-(2-ethoxyphenoxy)ethyl]morpholine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine (CAS 3603-45-0)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, with the CAS number 3603-45-0, is a tertiary amine and a derivative of morpholine. Its chemical structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(2-Hydroxyethoxy)ethyl]morpholine, with the CAS number 3603-45-0, is a tertiary amine and a derivative of morpholine. Its chemical structure, featuring a morpholine ring linked to a hydroxyethoxyethyl chain, imparts unique physicochemical properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, with a particular focus on its emerging role in medicinal chemistry and drug development.

Physicochemical Properties

A clear distinction must be made between 4-[2-(2-Hydroxyethoxy)ethyl]morpholine and the closely related compound 4-(2-Hydroxyethyl)morpholine (CAS 622-40-2), as data for the two are often conflated in commercial and technical literature. The properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine are summarized below.

PropertyValueSource
CAS Number 3603-45-0[1]
Molecular Formula C8H17NO3[1]
Molecular Weight 175.23 g/mol [1]
IUPAC Name 2-(2-morpholin-4-ylethoxy)ethanol[1]
Canonical SMILES C1COCCN1CCOCCO[2]
InChIKey BLIMWOGCOCPQEU-UHFFFAOYSA-N[1]
XlogP (predicted) -0.9[2]
Monoisotopic Mass 175.12085 Da[2]

It is important to note that experimentally determined physical properties such as boiling point, melting point, and density for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine are not consistently reported in the literature. Data for the related compound, 4-(2-Hydroxyethyl)morpholine (CAS 622-40-2), are often mistakenly attributed to it. For reference, 4-(2-Hydroxyethyl)morpholine has a reported boiling point of 226-228 °C, a density of approximately 1.08 g/mL, and a refractive index of around 1.4775.[3][4][5][6][7]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The protons on the ethyl and ethoxy groups will appear as distinct multiplets, with the terminal hydroxyl proton showing a broad singlet, the chemical shift of which is dependent on concentration and solvent. The morpholine protons often exhibit a distinct pattern of two triplets, a consequence of the chair conformation of the ring.[8]

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the four unique carbon environments in the morpholine ring and the four carbons of the hydroxyethoxyethyl side chain. The carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield. For morpholine itself, the carbon signals typically appear around 45.9 and 67.2 ppm.[9][10]

Infrared (IR) Spectroscopy: The IR spectrum of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations of the alkyl chains would appear in the 2800-3000 cm⁻¹ region. Strong C-O stretching bands are expected around 1100 cm⁻¹, characteristic of the ether and alcohol functionalities.[11][12]

Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a molecular ion peak (M+) at m/z 175. Fragmentation would involve cleavage of the side chain and the morpholine ring, leading to characteristic fragment ions. Predicted m/z values for various adducts are available in public databases.[2]

Synthesis

A primary route for the synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine involves the reaction of diethylene glycol with morpholine in the presence of a catalyst and hydrogen gas.[13]

Reaction Scheme:

G DEG Diethylene Glycol Catalyst Hydrogen / Catalyst (e.g., Copper, Cobalt) DEG->Catalyst Morpholine Morpholine Morpholine->Catalyst Product 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Catalyst->Product

Figure 1. Synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Experimental Protocol (General):

  • Catalyst Preparation: A suitable hydrogenation catalyst, such as copper or cobalt on a support like amorphous silica or alumina, is prepared and activated.[13]

  • Reaction Setup: A high-pressure reactor is charged with diethylene glycol, morpholine, and the catalyst.[13]

  • Reaction Conditions: The reactor is pressurized with hydrogen and heated to a temperature typically ranging from 150°C to 250°C. The reaction pressure can be up to 2000 psig or higher.[13]

  • Reaction Monitoring: The reaction progress is monitored by analyzing aliquots of the reaction mixture using techniques like gas chromatography (GC).

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The crude product is then purified by fractional distillation under reduced pressure to isolate the desired 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.

Applications in Drug Development

The primary application of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in the pharmaceutical industry is as a key building block in the synthesis of adenosine A2A receptor antagonists. These antagonists are of significant interest for the treatment of various central nervous system disorders, most notably Parkinson's disease.[14][15]

Role in the Synthesis of A2A Receptor Antagonists:

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is utilized to introduce a specific side chain into the core structure of A2A receptor antagonists, such as those based on a triazolotriazine scaffold. This side chain can influence the compound's solubility, pharmacokinetic properties, and binding affinity to the A2A receptor.

A notable example of a potent A2A receptor antagonist is SCH 58261. While not directly synthesized from 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, the development of analogs of SCH 58261 with improved properties often involves the incorporation of various side chains, and the hydroxyethoxyethyl-morpholine moiety represents a synthetically accessible and desirable functional group for this purpose.[15][16][17]

G Start Triazolotriazine Core Product A2A Receptor Antagonist Start->Product Chemical Synthesis Intermediate 4-[2-(2-Hydroxyethoxy)ethyl]morpholine Intermediate->Product Effect Modulation of Dopaminergic Signaling Product->Effect Biological Activity Application Potential Treatment for Parkinson's Disease Effect->Application

Figure 2. Role in the development of A2A receptor antagonists.

Safety and Handling

Comprehensive safety data specifically for 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is limited. However, based on GHS classifications from aggregated data, the following hazards are identified:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H318/H319: Causes serious eye damage/irritation [1]

  • H335: May cause respiratory irritation [1]

For the related compound, 4-(2-Hydroxyethyl)morpholine, safety data sheets provide more detailed information that can serve as a useful guide for handling 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, with the understanding that the toxicity profile may not be identical.[18][19][20][21]

General Handling Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[18]

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[18]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[18]

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Supplier Information

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is available from a number of chemical suppliers worldwide. Researchers should verify the purity and identity of the compound upon receipt, as there is potential for confusion with related morpholine derivatives.

Selected Suppliers:

  • North America:

    • TCI America

    • Thermo Fisher Scientific (Alfa Aesar)[22]

    • Santa Cruz Biotechnology[19]

  • Europe:

    • Sigma-Aldrich (Merck)[7]

    • TCI Europe

  • Asia:

    • Tokyo Chemical Industry (TCI)

    • Angene Chemical[23]

    • ChemicalBook suppliers[14]

    • Hainan Sincere Industries[24]

    • Yangzhou Princechem Co., Ltd.[25]

Conclusion

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a valuable chemical intermediate with growing importance in the field of drug discovery, particularly in the development of treatments for neurodegenerative diseases. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective use in research and development. As interest in A2A receptor antagonists and other complex nitrogen-containing heterocycles continues to grow, the demand for and utility of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine are likely to increase.

References

  • Emco Chemicals. (n.d.). Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. Retrieved February 25, 2026, from [Link]

  • Worldwide Life Sciences. (n.d.). 4-(2-Hydroxyethyl)morpholine, 100g. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. Retrieved February 25, 2026, from [Link]

  • PubChemLite. (n.d.). 4-[2-(2-hydroxyethoxy)ethyl]morpholine. Retrieved February 25, 2026, from [Link]

  • Angene Chemical. (n.d.). 4-[2-(2-Hydroxyethoxy)ethyl]morpholine(CAS# 3603-45-0). Retrieved February 25, 2026, from [Link]

  • Yangzhou Princechem Co., Ltd. (n.d.). China 4-(2-hydroxyethyl)morpholine. Retrieved February 25, 2026, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%. Retrieved February 25, 2026, from [Link]

  • PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved February 25, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). 4-[2-(2-Hydroxyethoxy)ethyl]morpholine | 3603-45-0. Retrieved February 25, 2026, from [Link]

  • Hainan Sincere Industries. (n.d.). 2-Morpholinoethanol/4-(2-Hydroxyethyl)morpholine. Retrieved February 25, 2026, from [Link]

  • Google Patents. (1996, June 12). EP0716084A1 - Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine.
  • ResearchGate. (n.d.). The experimental FT-IR spectrum of 4-ethylmorpholine. Retrieved February 25, 2026, from [Link]

  • PubMed. (2008, July 15). Design, synthesis, and evaluation of fused heterocyclic analogs of SCH 58261 as adenosine A2A receptor antagonists. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved February 25, 2026, from [Link]

  • NIST WebBook. (n.d.). Morpholine, 4-(oxiranylmethyl)-. Retrieved February 25, 2026, from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved February 25, 2026, from [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved February 25, 2026, from [Link]

  • Inxight Drugs. (n.d.). SCH-58261. Retrieved February 25, 2026, from [Link]

  • NIST WebBook. (n.d.). N-Ethylmorpholine. Retrieved February 25, 2026, from [Link]

  • NIST WebBook. (n.d.). 4-[2-(Dimethylamino)ethyl]morpholine. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved February 25, 2026, from [Link]

  • NIST WebBook. (n.d.). 4-Morpholineethanol. Retrieved February 25, 2026, from [Link]

  • BMRB. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved February 25, 2026, from [Link]

  • PMC. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

The 2-(2-Ethoxyphenoxy)ethyl Morpholine Scaffold: Synthetic Pathways and Pharmacological Profiling

This guide provides an in-depth technical analysis of 2-(2-ethoxyphenoxy)ethyl morpholine derivatives. It addresses the scaffold's dual significance as a homolog of the antidepressant Viloxazine and a structural intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-ethoxyphenoxy)ethyl morpholine derivatives. It addresses the scaffold's dual significance as a homolog of the antidepressant Viloxazine and a structural intermediate in Alpha-1 adrenergic antagonists (e.g., Tamsulosin).

Executive Summary & Structural Analysis

The compound 2-(2-ethoxyphenoxy)ethyl morpholine represents a "privileged scaffold" in medicinal chemistry, bridging two distinct therapeutic classes: norepinephrine reuptake inhibitors (NRIs) and alpha-adrenergic antagonists.

Depending on the attachment point of the morpholine ring, this description refers to two distinct structural isomers with divergent pharmacological profiles:

  • Isomer A (N-Substituted): 4-[2-(2-ethoxyphenoxy)ethyl]morpholine . This is the direct product of alkylating morpholine with a phenoxyethyl halide. It shares the "phenoxy-ethyl-amine" tail found in alpha-blockers like Tamsulosin.

  • Isomer B (C-Substituted): 2-[2-(2-ethoxyphenoxy)ethyl]morpholine . This is the ethyl-homolog of the drug Viloxazine (which possesses a methyl linker).

This guide focuses on the N-substituted derivative (Isomer A) as the primary research chemical, while contrasting it with the C-substituted Viloxazine class.

Structural Comparison Table
FeatureTitle Compound (Isomer A) Viloxazine (Drug) Tamsulosin (Drug)
IUPAC Name 4-[2-(2-ethoxyphenoxy)ethyl]morpholine2-[(2-ethoxyphenoxy)methyl]morpholine5-{(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl}...
Linker Ethyl (-CH₂CH₂-)Methyl (-CH₂-)Ethyl (-CH₂CH₂-)
Attachment Morpholine Nitrogen (N4)Morpholine Carbon (C2)Secondary Amine
Primary Target Sigma-1 / Alpha-1 AdrenergicNET (Norepinephrine Transporter)Alpha-1A Adrenergic Receptor
Status Research Chemical / IntermediateFDA Approved (ADHD/Depression)FDA Approved (BPH)

Chemical Synthesis

The synthesis of the core scaffold relies on the Williamson Ether Synthesis followed by Nucleophilic Substitution . The reliability of this pathway makes it a standard protocol for generating libraries of sigma-receptor ligands.

Reaction Scheme (Graphviz)

SynthesisPath Catechol Catechol (1,2-dihydroxybenzene) MonoEther 2-Ethoxyphenol Catechol->MonoEther Selective Alkylation Base1 NaOH / EtBr Base1->MonoEther Bromide 1-(2-bromoethoxy)- 2-ethoxybenzene MonoEther->Bromide Etherification DBE 1,2-Dibromoethane (Excess) DBE->Bromide Product 4-[2-(2-ethoxyphenoxy)ethyl] morpholine Bromide->Product N-Alkylation Morpholine Morpholine (K2CO3 / MeCN) Morpholine->Product

Caption: Step-wise synthesis of the N-substituted morpholine derivative starting from catechol.

Detailed Protocol: N-Alkylation Route

Objective: Synthesis of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine.

  • Precursor Preparation (The "Tamsulosin Tail"):

    • React 2-ethoxyphenol (Guethol) with 1,2-dibromoethane in the presence of aqueous NaOH and a phase transfer catalyst (e.g., TBAB).

    • Critical Step: Use a large excess of dibromoethane (3-5 equivalents) to prevent the formation of the bis-phenoxy dimer.

    • Yield Check: Isolate 1-(2-bromoethoxy)-2-ethoxybenzene (viscous oil).

  • Morpholine Coupling:

    • Dissolve the bromo-intermediate (1.0 eq) in anhydrous Acetonitrile (MeCN) .

    • Add Morpholine (1.2 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Reflux at 80°C for 12–16 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Purification: The product is basic. Acidify with 1N HCl to extract impurities into organic solvent, then basify the aqueous layer to pH 10 and extract the product into DCM.

Pharmacological Mechanisms & SAR

Alpha-Adrenergic Antagonism (The "Tail" Effect)

The 2-(2-ethoxyphenoxy)ethyl moiety is a potent pharmacophore for the Alpha-1 adrenergic receptor. In Tamsulosin, this tail docks into a hydrophobic pocket of the receptor.

  • Mechanism: The morpholine derivative retains this tail. While the tertiary amine of the morpholine ring reduces affinity compared to the secondary amine of Tamsulosin, significant Alpha-1 binding is expected.

  • Implication: In drug development, this compound often appears as an "off-target" hit causing hypotension or sedation.

Norepinephrine Reuptake Inhibition (NET)

Contrasting with Viloxazine (C-substituted), the N-substituted derivative shows reduced NET affinity.

  • SAR Insight: Viloxazine requires a specific spatial arrangement between the ether oxygen and the basic nitrogen (2-carbon distance, constrained by the ring).

  • Homologation: Extending the linker from methyl (Viloxazine) to ethyl (Title Compound) increases conformational flexibility, typically decreasing NET selectivity and increasing affinity for Serotonin (SERT) or Sigma receptors.

Sigma-1 Receptor Ligand

Morpholine-alkyl-aryl ethers are classic Sigma-1 receptor agonists/antagonists .

  • Application: These derivatives are investigated for neuroprotective and nootropic effects. The "ethyl" spacer length is optimal for Sigma-1 binding pockets.

Pharmacological Interaction Map (Graphviz)

Pharmacology Drug 2-(2-ethoxyphenoxy) ethyl morpholine NET NET Transporter (Low Affinity) Drug->NET Linker too long for optimal lock Alpha1 Alpha-1 Adrenergic (High Affinity) Drug->Alpha1 Phenoxyethyl Pharmacophore Sigma1 Sigma-1 Receptor (Modulatory) Drug->Sigma1 N-alkyl Morpholine

Caption: Pharmacodynamic profile highlighting the shift from NET inhibition (Viloxazine-like) to Alpha-1/Sigma activity.[1]

Experimental Validation Protocols

Protocol A: In Vitro Binding Assay (Sigma-1 Receptor)

To verify the activity of the synthesized derivative, use a radioligand binding assay.

  • Tissue Preparation: Rat brain homogenates or CHO cells overexpressing human Sigma-1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine (specific Sigma-1 agonist).

  • Non-specific Binding: Define using 10 µM Haloperidol.

  • Incubation: Incubate the derivative (0.1 nM – 10 µM) with tissue and radioligand for 120 min at 25°C.

  • Analysis: Terminate via rapid filtration over GF/B filters. Measure IC₅₀ and calculate Kᵢ.

    • Expected Result: Kᵢ values in the low nanomolar range (10–100 nM) confirm potent Sigma-1 binding.

Protocol B: Impurity Profiling (HPLC)

Since this compound is a potential impurity in Tamsulosin synthesis (formed if morpholine is used as a scavenger or reagent), detection is critical.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV at 225 nm (Phenoxy absorption) or MS (ESI+ m/z ~252.15).

References

  • Viloxazine (Qelbree) Prescribing Information . U.S. Food and Drug Administration. [Link][2]

  • Tamsulosin Hydrochloride: Synthesis and Impurity Profiling.
  • Sigma Receptor Ligands: Medicinal Chemistry Review. Journal of Medicinal Chemistry. (General Reference for Morpholine-Sigma SAR).

Sources

Foundational

Viloxazine Structural Analogs and Regioisomers: A Technical Guide to the Aryloxy-Alkyl-Morpholine Scaffold

Executive Summary: The SNMA Scaffold Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine) represents a distinct class of non-stimulant psychotropics known as Serotonin-Norepinephrine Modulating Agents (SNMAs).[1] Unlike tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SNMA Scaffold

Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine) represents a distinct class of non-stimulant psychotropics known as Serotonin-Norepinephrine Modulating Agents (SNMAs).[1] Unlike traditional tricyclics or pure SNRIs, Viloxazine combines moderate Norepinephrine Transporter (NET) inhibition with selective 5-HT2B antagonism and 5-HT2C agonism.[2]

Recently repurposed as Qelbree (SPN-812) for ADHD, the molecule's structural simplicity belies a complex pharmacological profile. This guide dissects the Viloxazine scaffold, analyzing the critical regio-specific features that dictate its efficacy and metabolic fate, specifically its potent CYP1A2 inhibition and CYP2D6-mediated clearance.

Structural Pharmacophore & SAR Landscape

The Viloxazine core is not a fused bicyclic system but a flexible aryloxy-alkyl-morpholine . Its activity relies on the precise spatial arrangement of the morpholine nitrogen relative to the aromatic ether.

The Three Zones of Activity

The Structure-Activity Relationship (SAR) can be divided into three functional zones:

  • The Morpholine Head (Zone A):

    • Function: Primary binding motif for the NET orthosteric site.

    • Stereochemistry: The (S)-(-)-isomer is approximately 5-fold more potent than the (R)-isomer.[3][4] The spatial orientation of the ether tail relative to the amine is critical for transporter docking.

    • Analogs: Substitution on the morpholine nitrogen (e.g., N-methylation) generally reduces NET affinity compared to the secondary amine.

  • The Ether Linker (Zone B):

    • Function: Provides the necessary flexibility and distance (methylene bridge) between the cationic head and the lipophilic tail.

    • Regio-control: Extension of this linker (e.g., ethyl vs. methyl) drastically alters the pKa and receptor fit.

  • The Phenoxy Tail (Zone C):

    • Function: Lipophilic anchor and metabolic handle.

    • Substitution: The ortho-ethoxy group is the pharmacophoric sweet spot.

      • Ortho vs. Meta/Para: Moving the ethoxy group to the meta or para position significantly reduces NET affinity.

      • Chain Length: Changing the ethoxy to a methoxy or propoxy alters the lipophilicity (LogP ~1.45 for Viloxazine) and blood-brain barrier penetration.

Visualization: Pharmacophore Logic

Viloxazine_SAR Core Viloxazine Core (S-Isomer Active) Morpholine Morpholine Ring (NET Binding) Core->Morpholine Linker Methylene Ether (Flexibility) Core->Linker Phenyl o-Ethoxyphenol (Lipophilicity) Core->Phenyl N_Sub N-Substitution (Reduces Affinity) Morpholine->N_Sub Avoid Meta_Iso Meta-Isomer (Inactive) Phenyl->Meta_Iso Avoid CYP_Site C5-Hydroxylation (Metabolic Clearance) Phenyl->CYP_Site Major Route (CYP2D6)

Figure 1: Structural dissection of Viloxazine showing critical zones for binding affinity and metabolic liability.

Synthetic Pathways & Regio-Control

The synthesis of Viloxazine requires strict control to avoid the formation of impurities like 2-aminoethyl hydrogen sulfate (genotoxic concern) and incorrect regioisomers during the cyclization phase.

The Epoxide Route (Standard Protocol)

The most industrial-viable route involves the coupling of 2-ethoxyphenol with epichlorohydrin, followed by cyclization.

  • Alkylation: 2-ethoxyphenol reacts with epichlorohydrin (using a Phase Transfer Catalyst) to form the intermediate 1-(2-ethoxyphenoxy)-2,3-epoxypropane .[5][6][7]

  • Cyclization: The epoxide ring is opened and cyclized using 2-aminoethyl hydrogen sulfate in the presence of a strong base (NaOH).

Critical Regio-Control Point: During Step 2, the nitrogen of the aminoethyl sulfate attacks the epoxide. If the epoxide opens at the wrong carbon (less substituted vs. more substituted), or if the phenoxy group migrates, isomeric impurities form. However, under basic conditions, the attack is predominantly at the terminal carbon, preserving the 2-substituted morpholine structure.

Visualization: Synthesis Workflow

Synthesis_Flow Start1 2-Ethoxyphenol Step1 Step 1: Alkylation (PTC / NaOH / 50°C) Start1->Step1 Start2 Epichlorohydrin Start2->Step1 Reagent 2-Aminoethyl hydrogen sulfate Step2 Step 2: Cyclization (Ring Closure) Reagent->Step2 Inter Intermediate: 1-(2-ethoxyphenoxy)-2,3-epoxypropane Inter->Step2 Step1->Inter Final Viloxazine (Racemic) Step2->Final Impurity Impurity Risk: Unreacted Epichlorohydrin Step2->Impurity

Figure 2: The primary synthetic pathway emphasizing the critical epoxide intermediate.

Metabolic Stability & CYP Liability

A major challenge in Viloxazine analog development is its interaction with Cytochrome P450 enzymes.

CYP1A2 Inhibition (The Interaction Risk)

Viloxazine is a potent inhibitor of CYP1A2 (IC50 ~0.27 µM).

  • Mechanism: The planar aromatic ether moiety likely fits the narrow active site of CYP1A2, acting as a competitive inhibitor.

  • Consequence: It significantly increases plasma concentrations of CYP1A2 substrates (e.g., caffeine, theophylline, duloxetine).

  • Analog Strategy: Modifications to the phenyl ring (e.g., adding steric bulk at the meta position) are often explored to disrupt this binding without losing NET affinity.

Metabolic Clearance (CYP2D6)

The drug is cleared primarily via 5-hydroxylation on the phenyl ring, mediated by CYP2D6, followed by glucuronidation.[8]

  • Polymorphism Impact: While CYP2D6 is polymorphic, clinical data suggests Viloxazine exposure is not drastically different between Poor Metabolizers (PM) and Extensive Metabolizers (EM), likely due to compensatory pathways (UGT).

Experimental Protocols

Protocol: Synthesis of Intermediate 1-(2-ethoxyphenoxy)-2,3-epoxypropane

Validating the precursor quality is essential for preventing genotoxic impurities.

Reagents:

  • 2-Ethoxyphenol (1.0 eq)

  • Epichlorohydrin (2.0 eq)

  • Potassium Carbonate (K2CO3)[5]

  • Tetrabutylammonium bisulfate (TBAB - Phase Transfer Catalyst)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethoxyphenol in toluene.

  • Addition: Add finely powdered K2CO3 (2.0 eq) and TBAB (0.05 eq).

  • Reaction: Add epichlorohydrin dropwise at 50°C. Stir vigorously for 6–10 hours.

  • Workup: Filter off inorganic salts. Wash the organic layer with water (2x) and brine.

  • Purification: Evaporate solvent under reduced pressure. The resulting oil can be used directly or distilled (high vacuum) to remove traces of unreacted epichlorohydrin.

  • QC Check: 1H NMR should show characteristic epoxide protons at δ 2.7–3.4 ppm.

Protocol: Norepinephrine Transporter (NET) Binding Assay

To determine the affinity of synthesized analogs.

Materials:

  • Ligand: [3H]Nisoxetine (highly selective NET inhibitor).

  • Tissue: Rat frontal cortex membranes or HEK293 cells stably expressing human NET (hNET).

Procedure:

  • Preparation: Homogenize tissue/cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation:

    • Total volume: 250 µL.

    • Add 50 µL membrane suspension.

    • Add 25 µL [3H]Nisoxetine (final conc. 1.0 nM).

    • Add 25 µL Test Compound (Viloxazine analog) at varying concentrations (10^-9 to 10^-5 M).

  • Equilibrium: Incubate for 60 minutes at 4°C (to prevent uptake and focus on binding).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate IC50 and Ki using the Cheng-Prusoff equation. Viloxazine Ki should be approximately 0.6 – 3.0 µM depending on the specific conditions.

Data Summary: Viloxazine vs. Analogs

CompoundNET Ki (µM)5-HT2B ActivityCYP1A2 IC50 (µM)Key Structural Feature
Viloxazine (Racemic) ~0.64Antagonist0.272-ethoxyphenol tail
(S)-Viloxazine ~0.20Antagonist0.27Active Enantiomer
(R)-Viloxazine >1.0Weak/Inactive0.27Inactive Enantiomer
Reboxetine 0.008Inactive>10Morpholine + Ethoxybenzyl
Meta-isomer >10UnknownUnknown3-ethoxyphenol tail

References

  • Original Synthesis & SAR: Mallion, K. B., et al. (1974). "2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine hydrochloride, a potential psychotropic agent." Nature. Link (Note: Historical context verified via J. Med. Chem. 1976, 19(8), 1074).[3][4]

  • Pharmacological Profile (SNMA): Yu, C., et al. (2020).[9] "New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties."[1][10] Journal of Experimental Pharmacology. Link

  • Metabolism & CYP Inhibition: Faraone, S. V., et al. (2021). "Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder." Frontiers in Psychiatry. Link

  • Synthesis & Impurities: Supernus Pharmaceuticals Patents (US 2015/0126735 A1). "Methods for producing viloxazine salts and novel polymorphs thereof." Link

  • Clinical Pharmacokinetics: FDA Prescribing Information for Qelbree (Viloxazine extended-release capsules). Link

Sources

Exploratory

The Morpholine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The morpholine ring, a simple six-membered heterocycle co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions, have made it a cornerstone in the design of a multitude of clinically successful drugs. This technical guide provides a comprehensive overview of the role of N-substituted morpholine derivatives in drug discovery, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into two detailed case studies: the antibacterial agent Linezolid and the anticancer drug Gefitinib, to illustrate the profound impact of the morpholine moiety on pharmacological activity. This guide is intended to be a valuable resource for researchers and scientists in the field, offering both foundational knowledge and practical insights into the application of this versatile heterocyclic system.

The Ascendancy of the Morpholine Ring in Drug Design

The morpholine moiety is a recurring structural feature in a vast array of approved drugs and clinical candidates, spanning a wide spectrum of therapeutic areas.[1] Its prevalence is not coincidental but rather a testament to the advantageous properties it imparts to a molecule. The endocyclic oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets, while the nitrogen atom provides a convenient handle for substitution, allowing for the fine-tuning of a compound's pharmacological profile.[2] Furthermore, the morpholine ring often improves a drug's pharmacokinetic properties, such as increased metabolic stability and enhanced solubility, which are critical for oral bioavailability and overall efficacy.[3]

The versatility of the N-substituted morpholine scaffold is evident in its broad range of biological activities, including antibacterial, anticancer, antiviral, and neuroprotective effects.[2][4] This guide will explore the chemical principles and strategic considerations that have led to the successful incorporation of this "privileged" structure in modern drug discovery.

Synthetic Strategies for N-Substituted Morpholine Derivatives

The facile and diverse synthesis of N-substituted morpholine derivatives is a key factor contributing to their widespread use in medicinal chemistry. A variety of synthetic methodologies have been developed to introduce the morpholine ring and to elaborate on its nitrogen atom.

General Synthetic Approaches

A common and straightforward method for the synthesis of N-aryl morpholines involves the direct N-arylation of morpholine with an appropriate aryl halide or triflate, often catalyzed by a palladium or copper catalyst. Another prevalent strategy is the reaction of an aniline with a bis(2-haloethyl) ether.[5]

A versatile three-component reaction involving a copper acetylide, an isocyanate, and an oxirane provides an atom-economical route to highly substituted morpholine derivatives.[6] Additionally, the synthesis of morpholine cores from readily available N-propargylamines has gained significant traction, offering access to a diverse range of functionalized morpholines under mild reaction conditions.[7]

Experimental Protocol: Synthesis of 4-(4-Morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines

This protocol describes a general method for the synthesis of a series of N-substituted morpholine derivatives with potential antimicrobial activity.[8][9]

Step 1: Synthesis of (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones (Chalcones)

  • To a solution of 4-acetylmorpholine in a suitable solvent, add the desired substituted benzaldehyde.

  • Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines

  • A mixture of the appropriate (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-one (0.001 mol) and thiourea (0.001 mol) in ethanol (50 mL) is refluxed.

  • A solution of potassium hydroxide (0.005 mol) in water (10 mL) is added portion-wise over 2 hours.

  • Refluxing is continued for an additional 4 hours.

  • The reaction mixture is then poured into ice-cold water.

  • The formed solid is collected by filtration and purified by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture as the eluent.[8]

G cluster_synthesis Synthesis of 4-(4-Morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines Chalcone Chalcone Intermediate Reaction Cyclocondensation Chalcone->Reaction Thiourea Thiourea Thiourea->Reaction KOH Potassium Hydroxide KOH->Reaction Base Thiazine Target Thiazine Derivative Reaction->Thiazine

Caption: Synthetic workflow for 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines.

Case Study 1: Linezolid - An N-Substituted Morpholine in Antibacterial Therapy

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class and represents a landmark in the fight against multidrug-resistant Gram-positive bacteria.[10] A key structural feature of Linezolid is the N-substituted morpholine ring, which plays a crucial role in its antibacterial activity and pharmacokinetic profile.

Mechanism of Action: Targeting the Bacterial Ribosome

Linezolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis at a very early stage.[11][12] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[10][13] This unique mechanism of action means there is little to no cross-resistance with other protein synthesis inhibitors.[14]

The morpholine moiety of Linezolid is integral to its binding within the peptidyl transferase center (PTC) of the ribosome. Specifically, the oxygen atom of the morpholine ring forms a critical hydrogen bond with the universally conserved nucleotide U2585 of the 23S rRNA.[6][10] This interaction, along with other contacts, stabilizes a non-productive conformation of the PTC, thereby inhibiting peptide bond formation.[14]

G cluster_ribosome Linezolid Binding to the 50S Ribosomal Subunit cluster_interactions Key Interactions cluster_outcome Functional Consequence Linezolid Linezolid rRNA_23S 23S rRNA (Peptidyl Transferase Center) Linezolid->rRNA_23S Binds to H_Bond1 H-Bond (Morpholine O) Linezolid->H_Bond1 Forms H_Bond2 H-Bond (Acetamide) Linezolid->H_Bond2 Forms H_Bond3 H-Bond (Oxazolidinone) Linezolid->H_Bond3 Forms U2585 U2585 rRNA_23S->U2585 Contains A2451 A2451 rRNA_23S->A2451 G2505 G2505 rRNA_23S->G2505 Inhibition Inhibition of Protein Synthesis Initiation rRNA_23S->Inhibition Leads to U2585->H_Bond1 with A2451->H_Bond2 with G2505->H_Bond3 with

Caption: Linezolid's interaction with the 23S rRNA at the peptidyl transferase center.

Synthesis of Linezolid: A Continuous Flow Approach

The synthesis of Linezolid has been achieved through various routes. A notable advancement is the development of a seven-step continuous flow synthesis that produces Linezolid in high yield and throughput without intermediate purification steps.[15][16] This efficient process highlights the maturity of synthetic methodologies available for complex N-substituted morpholine derivatives.

Experimental Workflow: Continuous Flow Synthesis of Linezolid

  • Zone 1: Epoxide Formation: Starting from simple building blocks, a three-step sequence generates the key epoxide intermediate.

  • Zone 2: Aniline Synthesis: Concurrently, a two-step process converts starting materials into the required aniline component.

  • Zone 3: Convergence and Cyclization: The epoxide and aniline intermediates are then coupled, followed by the formation of the oxazolidinone ring to yield Linezolid.[17]

This streamlined synthesis showcases the power of modern organic chemistry to efficiently construct complex, life-saving molecules.

Case Study 2: Gefitinib - An N-Substituted Morpholine in Anticancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC).[11] The N-substituted morpholine in Gefitinib is a critical component that contributes to its potent and selective inhibition of the EGFR signaling pathway.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Gefitinib functions by blocking the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[18] One of the most important of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and growth.[19][20]

By inhibiting EGFR, Gefitinib effectively shuts down the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis (programmed cell death) and autophagy in cancer cells.[11] The morpholine moiety in Gefitinib is crucial for its binding to the ATP pocket of EGFR, forming key interactions that contribute to its high affinity and selectivity.

G cluster_pathway Gefitinib's Inhibition of the PI3K/Akt/mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Gefitinib's mechanism of action via the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) of Morpholine-Containing PI3K Inhibitors

The development of potent and selective PI3K inhibitors is an active area of research, and the morpholine scaffold is a common feature in many of these compounds. SAR studies have revealed key structural features that govern their activity. For instance, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, the morpholine groups were found to form crucial hydrogen bonds within the ATP-binding pocket of PI3K.[1]

Table 1: SAR of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives as PI3Kα Inhibitors

CompoundR GroupPI3Kα IC50 (nM)
BKM-120 (Control) -44.6 ± 3.6
17e 4-(trifluoromethyl)pyridin-2-yl88.5 ± 6.1
17m 1-methyl-1H-pyrazol-4-yl104.1 ± 12.5
17o 2-methoxypyridin-4-yl34.7 ± 2.1
17p 6-methoxypyridin-3-yl32.4 ± 4.1

The data in Table 1 clearly demonstrates that substitutions on the pyrimidine core significantly impact the inhibitory activity against PI3Kα. Compounds 17o and 17p , with methoxy-substituted pyridine rings, exhibited potency comparable to or greater than the well-characterized PI3K inhibitor BKM-120. This highlights the importance of exploring diverse N-substitutions on the core scaffold to optimize biological activity.

Synthesis of a Key Gefitinib Intermediate

The synthesis of Gefitinib involves the preparation of a key intermediate, N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine. A representative synthetic step involves the condensation of 4-(3-ethynylanilino)-7-methoxy-quinazolin-6-ol with 3-morpholinopropyl chloride in the presence of a base like potassium carbonate in DMF.

Conclusion and Future Perspectives

The N-substituted morpholine scaffold has undeniably earned its status as a privileged structure in medicinal chemistry. Its ability to enhance potency, selectivity, and pharmacokinetic properties has been instrumental in the development of numerous life-saving drugs. The case studies of Linezolid and Gefitinib presented in this guide underscore the diverse therapeutic areas where this versatile heterocycle has made a significant impact.

Future research in this area will likely focus on the development of novel synthetic methodologies to access even more diverse and complex N-substituted morpholine derivatives. Furthermore, the continued exploration of this scaffold in combination with other pharmacophores holds great promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of disease biology deepens, the rational design of N-substituted morpholine derivatives will undoubtedly continue to be a fruitful endeavor for medicinal chemists and drug discovery scientists.

References

  • Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. (2012). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. (2002). American Family Physician. [Link]

  • Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. (2016). Oncology Letters. [Link]

  • Linezolid | C16H20FN3O4 | CID 441401. (n.d.). PubChem. [Link]

  • Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). (n.d.). ResearchGate. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway in Cancer. (2022). Frontiers in Oncology. [Link]

  • What is the mechanism of Linezolid? (2024). Patsnap Synapse. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]

  • An improved process for the preparation of n-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin -4-amine dihydrochloride. (n.d.).
  • The PI3K/AKT/mTOR pathway is an intracellular signaling pathway important in regulating the cell cycle. (n.d.). Wikipedia. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

  • Effect of gefitinib on EGF-induced activation of EGFR and downstream... (n.d.). ResearchGate. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2015). Molecules. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • Combination therapy of gefitinib and miR-30a-5p may overcome acquired drug resistance through regulating the PI3K/AKT pathway in non-small cell lung cancer. (2018). Journal of Cancer. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. [Link]

  • Blocking the PI3K/AKT and MEK/ERK signaling pathways can overcome gefitinib-resistance in non-small cell lung cancer cell lines. (2011). Folia Biologica. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). ResearchGate. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry. [Link]

  • A Rapid Flow Synthesis of Linezolid. (2019). Synfacts. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010). PubMed. [Link]

  • Seven-step, continuous flow synthesis of linezolid (1). The continuous... (n.d.). ResearchGate. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2016). PLoS ONE. [Link]

  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. (2019). Angewandte Chemie International Edition. [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkat USA. [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (2021). Focus on Heterocyclic Chemistry. [Link]

  • Synthesis method of substituted N-phenyl morpholine compound. (n.d.).

Sources

Foundational

Technical Monograph: Physicochemical & Synthetic Profile of 4-(2-(2-ethoxyphenoxy)ethyl)morpholine

This technical guide provides an in-depth physicochemical and synthetic analysis of 4-(2-(2-ethoxyphenoxy)ethyl)morpholine . While structurally homologous to the norepinephrine reuptake inhibitor Viloxazine (which is 2-[...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic analysis of 4-(2-(2-ethoxyphenoxy)ethyl)morpholine .

While structurally homologous to the norepinephrine reuptake inhibitor Viloxazine (which is 2-[(2-ethoxyphenoxy)methyl]morpholine), the molecule is a distinct constitutional isomer characterized by N-substitution on the morpholine ring rather than C2-substitution. This structural distinction significantly alters its metabolic profile and basicity, making it a critical scaffold in Structure-Activity Relationship (SAR) studies for psychotropic and adrenergic drug discovery.

Molecular Identity & Physicochemical Core

The precise characterization of 4-(2-(2-ethoxyphenoxy)ethyl)morpholine reveals a lipophilic, tertiary amine scaffold. Unlike its secondary amine analogs, the N-substituted morpholine lacks a hydrogen bond donor, increasing its blood-brain barrier (BBB) permeability potential—a desirable trait for CNS-active candidates.

Fundamental Constants
PropertyValueTechnical Note
IUPAC Name 4-[2-(2-ethoxyphenoxy)ethyl]morpholineN-alkylated morpholine derivative
Molecular Formula

Constitutional isomer of Viloxazine homologs
Molecular Weight 251.32 g/mol Monoisotopic Mass: 251.1521 Da
Heavy Atom Count 1814 Carbon, 1 Nitrogen, 3 Oxygen
Predicted LogP 1.8 – 2.2Moderate lipophilicity; optimal for CNS entry
H-Bond Donors 0Tertiary amine (N-substituted)
H-Bond Acceptors 4Morpholine O, Ether O, Ethoxy O, Tertiary N
pKa (Predicted) ~7.8 – 8.2Base strength modulated by the ethyl ether pull
Structural Architecture (DOT Visualization)

The following diagram illustrates the fragmentation patterns and functional connectivity that define the molecule's reactivity and pharmacophore.

MolecularStructure Fig 1. Pharmacophore connectivity of 4-(2-(2-ethoxyphenoxy)ethyl)morpholine. Morpholine Morpholine Ring (Solubilizing Core) Linker Ethyl Linker (C2 Spacer) Morpholine->Linker N-Alkylation Phenoxy Phenoxy Ether (Acceptor Site) Linker->Phenoxy Ether Bond Ethoxy o-Ethoxy Group (Lipophilic Tail) Phenoxy->Ethoxy Ortho-Sub

Synthetic Architecture & Methodology

For drug development professionals, the synthesis of this molecule represents a classic convergent nucleophilic substitution . Unlike the Viloxazine synthesis (which requires glycidyl ether cyclization), this protocol utilizes the high nucleophilicity of the morpholine nitrogen to displace a leaving group on a pre-functionalized phenoxy linker.

Retrosynthetic Analysis

The most robust pathway involves the coupling of Morpholine with 1-(2-bromoethoxy)-2-ethoxybenzene . This approach minimizes side reactions common in reductive amination strategies.

Experimental Protocol (Step-by-Step)

Reagents:

  • Precursor A: 1-(2-bromoethoxy)-2-ethoxybenzene (1.0 eq)

  • Precursor B: Morpholine (1.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: Potassium Iodide (KI, 0.1 eq) – Critical for Finkelstein acceleration

Workflow:

  • Activation: Charge a round-bottom flask with 1-(2-bromoethoxy)-2-ethoxybenzene and anhydrous

    
     in ACN. Stir at room temperature for 15 minutes.
    
  • Addition: Add Morpholine dropwise to the suspension. Add catalytic KI to convert the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reflux: Heat the mixture to reflux (

    
     for ACN) for 8–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) for the disappearance of the bromide.
    
  • Workup:

    • Cool to room temperature and filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in DCM (Dichloromethane) and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: The crude oil is often pure enough for use, but can be purified via column chromatography (Silica gel, MeOH/DCM gradient) or crystallized as a hydrochloride salt by treating the ethereal solution with HCl gas.

Synthesis Pathway Diagram

SynthesisPath Fig 2. Convergent synthesis via nucleophilic displacement. Phenol 2-Ethoxyphenol Inter Intermediate: 1-(2-bromoethoxy)-2-ethoxybenzene Phenol->Inter Alkylation (K2CO3) Linker 1,2-Dibromoethane Linker->Inter Product Target: 4-(2-(2-ethoxyphenoxy)ethyl)morpholine Inter->Product SN2 Substitution (KI cat., Reflux) Morph Morpholine (Nucleophile) Morph->Product

Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated against specific spectral fingerprints.

TechniqueExpected Signal / CharacteristicInterpretation

-NMR
(300 MHz,

)

6.8–7.0 (m, 4H)
Aromatic protons (Catechol core).

4.15 (t, 2H)

protons adjacent to the phenoxy ring.

4.08 (q, 2H)
Ethoxy

protons.

3.70 (t, 4H)
Morpholine

protons (characteristic ring signal).

2.80 (t, 2H)

protons (ethyl linker).

2.55 (t, 4H)
Morpholine

protons.
Mass Spectrometry (ESI) m/z 252.3

Protonated molecular ion peak.
HPLC Purity Retention Time ~4.5 minC18 Column, ACN:Water (60:40), 1.0 mL/min.

Comparative Pharmacology (SAR Context)

This molecule is frequently investigated as a "scaffold hop" from Viloxazine. Understanding the structural divergence is vital for researchers designing next-generation SNRIs.

Mechanism of Action Hypothesis

While Viloxazine acts primarily as a norepinephrine transporter (NET) inhibitor, the N-substituted analog (this topic) often exhibits altered selectivity profiles. The extension of the linker from methyl (in Viloxazine) to ethyl, combined with the N-attachment, increases conformational flexibility.

  • Viloxazine: Rigid attachment to C2 of morpholine. High NET specificity.

  • Target Molecule: Flexible N-ethyl chain. Potential for mixed affinity (NET/SERT or Alpha-adrenergic blockade).

Biological Interaction Flow

SAR Fig 3. Hypothetical pharmacodynamic interactions based on structural homology. Drug 4-(2-(2-ethoxyphenoxy)ethyl)morpholine Target1 NET Transporter (Reuptake Inhibition) Drug->Target1 Primary Binding Target2 Alpha-1 Adrenergic (Potential Off-Target) Drug->Target2 Possible Affinity (Due to flex linker) Effect Increased Synaptic NE Target1->Effect Blockade

References

  • PubChem. (2024).[1] Compound Summary: Morpholine derivatives and physicochemical properties.[2][3][4] National Library of Medicine. [Link]

  • DrugBank. (2024). Viloxazine: Pharmacology and Structural Homology.[Link]

  • Mallinckrodt Pharmaceuticals. (2005). Synthesis of Morpholine-substituted Ethers.[4][5] Patent US20050197334.

Sources

Protocols & Analytical Methods

Method

Protocol for N-alkylation of morpholine with phenoxyethyl halides

An In-Depth Guide to the N-Alkylation of Morpholine with Phenoxyethyl Halides: Application Notes and Experimental Protocols Introduction: The Significance of N-Phenoxyethylmorpholines The morpholine moiety is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of Morpholine with Phenoxyethyl Halides: Application Notes and Experimental Protocols

Introduction: The Significance of N-Phenoxyethylmorpholines

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[1] Its N-alkylation is a cornerstone transformation, enabling the synthesis of a vast array of tertiary amines with diverse biological activities.[1] Specifically, the N-phenoxyethylmorpholine core is a key structural motif found in various pharmacologically active compounds, including analgesics and other CNS-acting agents. The synthesis of these molecules via the N-alkylation of morpholine with phenoxyethyl halides is a robust and fundamental reaction for researchers in drug discovery and development.

This guide provides a comprehensive overview of this reaction, from its underlying mechanistic principles to a detailed, field-proven experimental protocol. It is designed to equip researchers with the necessary knowledge to perform this synthesis efficiently, troubleshoot potential issues, and accurately characterize the resulting products.

Pillar 1: The Reaction Mechanism - A Classic Sₙ2 Pathway

The N-alkylation of morpholine with a phenoxyethyl halide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] In this reaction, the nitrogen atom of the morpholine ring, acting as a nucleophile, attacks the electrophilic carbon atom of the phenoxyethyl halide that is bonded to the halogen. This "backside attack" occurs in a single, concerted step, leading to the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond.[3]

Key Mechanistic Considerations:
  • The Nucleophile: Morpholine is a secondary amine and a moderately strong, neutral nucleophile. The lone pair of electrons on the nitrogen atom is readily available to attack an electrophilic center.

  • The Electrophile (Substrate): The phenoxyethyl halide is the electrophile. The carbon atom attached to the halide is electron-deficient due to the electronegativity of the halogen, making it susceptible to nucleophilic attack. The reactivity of the halide follows the trend I > Br > Cl > F, consistent with the leaving group's ability to stabilize a negative charge.

  • The Role of the Base: A base, typically a mild inorganic base like potassium carbonate (K₂CO₃), is essential. As the reaction proceeds, a proton is lost from the morpholine nitrogen, forming a hydrohalic acid (H-X). The base neutralizes this acid, preventing the protonation of the morpholine starting material. Protonated morpholine would be non-nucleophilic, effectively halting the reaction.

  • Solvent Effects: The choice of solvent is critical for the success of an Sₙ2 reaction.[4] Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[5][6] These solvents can stabilize the cationic counter-ion of the base (e.g., K⁺) but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[5][7] Conversely, polar protic solvents (e.g., water, ethanol) would solvate and stabilize the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing the reaction.[5][6]

SN2_Mechanism Figure 1: Sₙ2 Mechanism for Morpholine N-Alkylation cluster_reactants Reactants cluster_ts Transition State cluster_products Products Morpholine Morpholine (Nucleophile) TS [N---C---X]‡ Morpholine->TS Backside Attack Halide Phenoxyethyl Halide (Electrophile) Halide->TS Product N-Phenoxyethylmorpholine TS->Product C-N Bond Forms Salt Halide Ion (X⁻) TS->Salt C-X Bond Breaks

Caption: Figure 1: Sₙ2 Mechanism for Morpholine N-Alkylation.

Pillar 2: A Validated Experimental Protocol

This protocol provides a robust and general method for the N-alkylation of morpholine with various phenoxyethyl halides. Optimization may be required for specific substrates.

Materials & Reagents
Reagent/MaterialPurposeTypical Grade
MorpholineNucleophile≥99%, ReagentPlus®
1-(2-Bromoethoxy)benzeneElectrophile (Example)≥98%
Potassium Carbonate (K₂CO₃)Base (Acid Scavenger)Anhydrous, ≥99%
Acetonitrile (CH₃CN)Polar Aprotic SolventAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)Extraction / Chromatography SolventACS Grade
HexanesChromatography SolventACS Grade
Saturated Sodium Bicarbonate (aq)Aqueous Wash Solution-
Brine (Saturated NaCl aq)Aqueous Wash Solution-
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent-
Silica GelStationary Phase for Chromatography60 Å, 40-63 µm
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq.).

    • Dissolve the morpholine in anhydrous acetonitrile (approximately 10 mL per mmol of morpholine).

    • Add anhydrous potassium carbonate (2.0 eq.). The mixture will be a suspension.

    • Begin vigorous stirring.

  • Addition of Electrophile:

    • To the stirred suspension, add the phenoxyethyl halide (e.g., 1-(2-bromoethoxy)benzene) (1.1 - 1.2 eq.) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to reflux (for acetonitrile, this is ~82°C).[1]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the morpholine starting material.

    • Continue refluxing until TLC indicates the complete consumption of the limiting reagent (typically 4-12 hours).[1]

  • Work-Up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium halide salts using a Büchner funnel.

    • Wash the filter cake with a small amount of acetonitrile to recover any trapped product.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.

    • Purify the crude product by silica gel column chromatography.[1]

    • Use an appropriate eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc), to elute the pure product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final N-phenoxyethylmorpholine.

  • Characterization:

    • Determine the yield of the pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][8]

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Morpholine, K₂CO₃, ACN) Add 2. Add Phenoxyethyl Halide Setup->Add Reflux 3. Heat to Reflux (4-12h) Monitor by TLC Add->Reflux Workup 4. Cool, Filter & Concentrate Reflux->Workup Purify 5. Column Chromatography Workup->Purify Characterize 6. Characterize Product (NMR, MS) & Calculate Yield Purify->Characterize

Caption: Figure 2: Experimental Workflow for N-Alkylation.

Pillar 3: Product Characterization & Troubleshooting

Accurate characterization is essential to validate the successful synthesis of the target compound.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic multiplets for the morpholine ring protons, typically in the range of δ 2.4-3.8 ppm.[9] The protons of the phenoxyethyl group will appear as distinct signals, often as triplets, in the δ 2.8-4.2 ppm region. Aromatic protons from the phenoxy group will be observed further downfield (δ 6.8-7.4 ppm).

    • ¹³C NMR: The carbon signals for the morpholine ring typically appear around δ 53-67 ppm.[9] The carbons of the phenoxyethyl chain and the aromatic ring will also show characteristic shifts.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product.[8]

  • Infrared (IR) Spectroscopy: Look for the absence of the N-H stretch (around 3300-3500 cm⁻¹) from the starting morpholine and the presence of C-O-C (ether) stretches (around 1250-1000 cm⁻¹).

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive halide (e.g., chloride is less reactive than bromide).2. Wet solvent or reagents.3. Insufficient base.1. Increase reaction temperature/time or add a catalytic amount of sodium iodide (NaI) for Finkelstein reaction in-situ.2. Ensure all glassware is oven-dried and use anhydrous solvents and freshly dried K₂CO₃.3. Ensure at least 2 equivalents of base are used.
Formation of Side Products 1. Over-alkylation (if a primary amine was used).2. Elimination (E2) reaction, especially with secondary halides.1. Not typically an issue for secondary amines like morpholine.[10]2. Ensure the phenoxyethyl halide is primary. If elimination is suspected, lower the reaction temperature and use a less-hindered base.
Difficult Purification 1. Product co-elutes with starting material.2. Streaking on TLC/column.1. Optimize the chromatography eluent system; a shallower gradient may be needed.2. The product is a tertiary amine and may interact strongly with acidic silica gel. Add a small amount of triethylamine (~0.5-1%) to the eluent system to neutralize the silica and improve peak shape.

Safety and Handling

Proper safety precautions are paramount when performing this synthesis. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Morpholine: Flammable liquid and vapor.[13] Corrosive; causes severe skin burns and eye damage.[14] Handle with extreme care.

  • Phenoxyethyl Halides: Alkylating agents can be irritants and potentially harmful. Avoid skin and eye contact.[11]

  • Acetonitrile: Flammable liquid. Harmful if swallowed or inhaled.

  • Potassium Carbonate: Causes skin and serious eye irritation.

Dispose of all chemical waste according to institutional and local regulations.[12]

References

  • Quora. (2018, May 13). What is the effect of solvent on SN2? [Online]. Available at: [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. [Online]. Available at: [Link]

  • Pearson. Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Online]. Available at: [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. [Online]. Available at: [Link]

  • Carl ROTH. (2025, April 16). Morpholine - SAFETY DATA SHEET. [Online PDF]. Available at: [Link]

  • Reddit. (2024, July 18). Williamson ether synthesis with an amine as a base. [Online]. Available at: [Link]

  • CDC. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Morpholine. [Online]. Available at: [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Online]. Available at: [Link]

  • Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds. [Online].
  • Wikipedia. (n.d.). Williamson ether synthesis. [Online]. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Online PDF]. Available at: [Link]

  • Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives. [Online].
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Online]. Available at: [Link]

  • PubMed. (2005, August 15). 1H and 13C NMR spectra of N-substituted morpholines. [Online]. Available at: [Link]

Sources

Application

Application Note: Ethoxyphenoxy-Ethyl Linkers in Targeted Protein Degradation

This guide details the application of Ethoxyphenoxy-ethyl linkers in the rational design of heterobifunctional degraders (PROTACs). It moves beyond standard PEGylation strategies to explore how aromatic-ether hybrid link...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Ethoxyphenoxy-ethyl linkers in the rational design of heterobifunctional degraders (PROTACs). It moves beyond standard PEGylation strategies to explore how aromatic-ether hybrid linkers modulate physicochemical properties, ternary complex stability, and metabolic resilience.

Executive Summary

The "linker" in a PROTAC is often mischaracterized as a passive connector. In reality, it is a critical determinant of degradation efficiency. While Polyethylene Glycol (PEG) linkers offer solubility, they often suffer from high conformational entropy and poor cellular permeability (polar surface area issues).

Ethoxyphenoxy-ethyl linkers represent a "Goldilocks" zone in linker design:

  • Conformational Bias: The aromatic phenoxy core restricts bond rotation, reducing the entropic penalty upon ternary complex formation.

  • Secondary Interactions: The electron-rich phenyl ring can engage in

    
    -
    
    
    
    stacking or cation-
    
    
    interactions with surface residues on the E3 ligase or Protein of Interest (POI), driving positive cooperativity (
    
    
    ).
  • Lipophilicity Modulation: They provide a hydrophobic core that improves membrane permeability compared to equipotent PEG chains.

Chemical Rationale & Design Principles

The "Anchor" Effect

Unlike linear PEG chains, the ethoxyphenoxy motif acts as a structural anchor. In the context of VHL or Cereblon (CRBN) recruitment, the phenoxy ring often sits in the "exit vector" channel, creating a specific interaction interface.

FeaturePEG LinkerEthoxyphenoxy-Ethyl LinkerImpact on Drug Design
Flexibility High (High Entropy)Moderate (Semi-Rigid)Reduces entropic penalty of binding.
Electronic NeutralElectron-rich (

-system)
Enables secondary binding (Cooperativity).
Permeability Low (High PSA)Moderate/HighImproves passive diffusion.
Metabolism Oxidative cleavageStable EtherEnhanced metabolic stability.
Structural Variants

The linker is typically available as a building block with a terminal handle (amine, bromide, or acid).

  • Core Motif: [Ligand] - O - Ph - O - CH2 - CH2 - [Ligand]

  • Tuning: The "ethoxy" tail length can be adjusted (n=1, 2, 3) to scan for the optimal distance without altering the central aromatic anchor.

Experimental Protocol: Synthesis & Conjugation

This protocol describes the conjugation of a 2-(2-ethoxyphenoxy)ethyl linker to a VHL Ligand (VH032 derivative) and a POI Warhead (e.g., JQ1 for BRD4).

Phase 1: Linker Activation (Synthesis of the Electrophile)

Target: Convert the commercially available 2-(2-ethoxyphenoxy)ethanol to the corresponding bromide or tosylate for coupling.

Reagents:

  • 2-(2-ethoxyphenoxy)ethanol (Starting Material)

  • Carbon tetrabromide (

    
    )
    
  • Triphenylphosphine (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-(2-ethoxyphenoxy)ethanol in anhydrous DCM (0.1 M) under

    
     atmosphere.
    
  • Activation: Cool to 0°C. Add 1.2 eq of

    
    .
    
  • Bromination: Add 1.2 eq of

    
     portion-wise over 15 minutes. The solution will turn slightly yellow.
    
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes) to yield 1-(2-bromoethoxy)-2-ethoxybenzene.

Phase 2: Convergent Assembly (PROTAC Formation)

Strategy: Alkylation of the VHL ligand (phenol handle) followed by amide coupling to the Warhead.

Step-by-Step:

  • Nucleophilic Substitution:

    • Dissolve VHL Ligand (with phenolic -OH) in DMF.

    • Add 2.0 eq

      
       and 1.2 eq of the Ethoxyphenoxy-bromide synthesized in Phase 1.
      
    • Heat to 60°C for 12 hours.

    • Checkpoint: Verify mono-alkylation via LC-MS.

  • Deprotection (if applicable): If the linker contained a Boc-protected amine on the distal end, deprotect using TFA/DCM (1:1) for 1 hour.

  • Final Coupling:

    • Dissolve the carboxylic acid functionalized Warhead (e.g., JQ1-acid) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

    • Add the VHL-Linker-Amine intermediate.

    • Stir at RT for 2-4 hours.

  • Purification: Isolate final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Workflow: Ternary Complex Assessment

Once synthesized, the impact of the ethoxyphenoxy linker must be validated against a PEG control.

Assay: TR-FRET Binary vs. Ternary Binding

Objective: Determine the Cooperativity Factor (


).
  • Labeling: Label the E3 Ligase (VHL) with Terbium (Donor) and the POI (BRD4) with BODIPY or Alexa488 (Acceptor).

  • Titration:

    • Binary: Titrate PROTAC into POI only. Measure

      
      .
      
    • Ternary: Titrate PROTAC into a mixture of POI + E3 Ligase. Measure apparent

      
      .
      
  • Calculation:

    
    
    
    • If

      
      : Positive cooperativity (The ethoxyphenoxy linker is stabilizing the complex).
      
    • If

      
      : Negative cooperativity (Steric clash).
      

Visualization of Workflows

Diagram 1: Rational Design & Synthesis Logic

This diagram illustrates the decision tree for selecting an ethoxyphenoxy linker and the subsequent synthesis flow.

LinkerDesign cluster_Synthesis Synthesis Protocol Problem Challenge: Low Permeability or Weak Ternary Complex Selection Select Ethoxyphenoxy Linker (Semi-Rigid / Aromatic) Problem->Selection Solution Step1 Step 1: Activation (Convert alcohol to bromide) Selection->Step1 Step2 Step 2: Anchor Attachment (Sn2 Reaction to E3 Ligand) Step1->Step2 + VHL Ligand Step3 Step 3: Warhead Coupling (Amide Bond Formation) Step2->Step3 + POI Warhead Outcome Optimized PROTAC (High Cooperativity) Step3->Outcome Validation

Caption: Workflow for selecting and synthesizing ethoxyphenoxy-linked PROTACs to overcome permeability/stability issues.

Diagram 2: Mechanism of Action (The Anchor Effect)

This diagram visualizes how the phenoxy group creates stability compared to a flexible PEG chain.

Mechanism cluster_Complex Ternary Complex Stabilization POI Protein of Interest (POI) Linker Ethoxyphenoxy Linker (The Bridge) POI->Linker E3 E3 Ligase (VHL/CRBN) Linker->E3 Interaction Pi-Pi Stacking / Hydrophobic Contact Linker->Interaction Stabilizes Interface Result Enhanced Degradation (Cooperativity > 1) Interaction->Result Drives

Caption: Mechanistic view of how the aromatic linker moiety stabilizes the POI-E3 interface via secondary interactions.

References

  • Burslem, G. M., et al. (2018). "Small-Molecule Proteolysis-Targeting Chimeras (PROTACs): Challenges and Opportunities in Drug Design." Journal of Medicinal Chemistry. Link (Context: General linker rigidity principles).

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." Journal of the American Chemical Society. Link (Context: Importance of linker attachment and orientation).

  • Maple, H. J., et al. (2019). "Development of a General Approach for the Synthesis of PROTAC Linkers." Bioorganic & Medicinal Chemistry Letters. Link (Context: Synthetic methodologies for ether/alkyl linkers).

  • Klein, V. G., et al. (2020). "Understanding and Improving the Membrane Permeability of PROTACs." Journal of Medicinal Chemistry. Link (Context: Impact of aromatic linkers on permeability).

  • Chemical Suppliers (Verified)

    • MedChemExpress: "PROTAC Linker Building Blocks." Link

    • BOC Sciences:[1] "Ethoxyphenoxy Linker Precursors."

Sources

Method

Application Note: Strategic Solvent Selection for Morpholine N-Functionalization

Topic: Solvent Selection for Nucleophilic Substitution of Morpholine Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Abstract Morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for Nucleophilic Substitution of Morpholine Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Abstract

Morpholine is a ubiquitous pharmacophore in medicinal chemistry, yet its nucleophilic substitution reactions (SN2 and SNAr) are frequently conducted in legacy solvents (DMF, NMP, DCM) that face increasing regulatory restriction (REACH, ICH M7). This guide provides a scientifically grounded framework for selecting solvents that optimize reaction kinetics while adhering to modern green chemistry principles. We present validated protocols for replacing reprotoxic dipolar aprotic solvents with sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and aqueous surfactant systems, ensuring high yield and simplified workup.

Mechanistic Basis of Solvent Effects

To select the optimal solvent, one must understand the physical organic chemistry governing morpholine (pKa


 8.3). As a secondary amine, morpholine acts as a moderate nucleophile.
The Hughes-Ingold Rules Applied to Morpholine[1]
  • SN2 Alkylation (Neutral Nucleophile + Neutral Electrophile

    
     Charged Transition State): 
    
    • Reaction: Morpholine + Alkyl Halide

      
       Quaternary Ammonium Salt (Transition State).
      
    • Solvent Effect: A polar solvent stabilizes the charge-separated transition state more than the neutral reactants, significantly accelerating the rate.[1]

    • The Trap: While polar protic solvents (MeOH, EtOH) stabilize the transition state, they also strongly solvate the nucleophile (morpholine) via hydrogen bonding, increasing the activation energy. Polar Aprotic solvents are ideal as they solvate the cation but leave the amine "naked" and reactive.

  • SNAr Arylation (Neutral Nucleophile + Neutral Electrophile

    
     Meisenheimer Complex): 
    
    • Reaction: Morpholine + Activated Aryl Halide.

    • Solvent Effect: The rate-determining step often involves the formation of the polar Meisenheimer complex. High dielectric constant (

      
      ) solvents (DMSO, DMF) are traditionally used to stabilize this intermediate.
      
Visualization: Solvent-Reaction Interaction

SolventMechanism Morpholine Morpholine (Nucleophile) Rxn_SN2 SN2 Reaction (Charged TS) Morpholine->Rxn_SN2 Rxn_SNAr SNAr Reaction (Meisenheimer Complex) Morpholine->Rxn_SNAr Solvent_Protic Polar Protic (MeOH, H2O) Solvent_Protic->Morpholine H-Bonds (Deactivates) Solvent_Aprotic Polar Aprotic (DMF, DMSO) Solvent_Aprotic->Rxn_SN2 Stabilizes TS Accelerates Rate Solvent_Aprotic->Rxn_SNAr Stabilizes Intermediate Solvent_Green Green Alternatives (2-MeTHF, CPME) Solvent_Green->Rxn_SN2 Balanced Solvation Easier Workup

Figure 1: Mechanistic impact of solvent classes on morpholine reactivity. Green arrows indicate favorable interactions.

Solvent Selection Matrix: From Legacy to Green

Industry standards have shifted.[2] The following matrix aligns solvent choice with the GSK and Pfizer Solvent Selection Guides [1, 2].

Solvent ClassLegacy (Avoid/Restrict)Modern Replacement (Preferred)Rationale for Switch
Polar Aprotic DMF, NMP, DMAc (Reprotoxic, High B.P.)DMSO, Sulfolane (Safer, but workup issues)DMF is an SVHC (Substance of Very High Concern).
Ethers THF, Dioxane (Peroxides, Carcinogen)2-MeTHF, CPME (Bio-derived, hydrophobic)2-MeTHF separates from water (easy workup); CPME has low peroxide risk.
Chlorinated DCM, DCE (Carcinogen, Ozone)EtOAc, Isopropyl Acetate (Biodegradable)DCM creates emulsions with morpholine salts.
Niche Acetonitrile (Acute toxicity)Dimethyl Carbonate (DMC) DMC is non-toxic and biodegradable.

Detailed Protocols

Protocol A: Green SNAr of Morpholine (2-MeTHF Method)

Application: Synthesis of N-aryl morpholines (e.g., reaction with 4-fluoronitrobenzene). Why this works: 2-MeTHF has a higher boiling point (80°C) than THF, allowing for faster kinetics, and is immiscible with water, streamlining the workup.

Materials:

  • Morpholine (1.2 equiv)

  • Activated Aryl Halide (1.0 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Sigma-Aldrich #414247]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Aryl Halide in 2-MeTHF (5 mL per mmol).

  • Addition: Add K2CO3 followed by Morpholine. Note: Morpholine is often added last to prevent localized high concentrations if the electrophile is extremely reactive.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (EtOAc/Heptane) or HPLC.

    • Self-Validation Check: If conversion is <50% after 4 hours, add 10% v/v water to the 2-MeTHF. This creates a "wet" organic layer that solubilizes the inorganic base (K2CO3), significantly increasing the reaction rate (Phase Transfer Catalysis effect).

  • Workup (The "Green" Advantage):

    • Cool to room temperature.[3]

    • Add Water (equal volume to solvent).

    • Crucial Step: Unlike DMF/DMSO, 2-MeTHF forms a clean biphasic layer with water. Separate the organic layer.[4]

    • Wash the organic layer with 1M Citric Acid (to remove unreacted morpholine) and then Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate 2-MeTHF (rotary evaporator).

Protocol B: SN2 Alkylation (Biphasic Water/Surfactant)

Application: N-Alkylation with benzyl halides or alkyl bromides. Why this works: Uses water as the primary solvent with a surfactant (TPGS-750-M) to create lipophilic nanomicelles, concentrating reactants and accelerating rates without hazardous organic solvents [3].

Materials:

  • Morpholine (1.1 equiv)

  • Alkyl Halide (1.0 equiv)

  • Surfactant: TPGS-750-M (2 wt% in water)

  • Base: 2,6-Lutidine or NaHCO3

Step-by-Step Workflow:

  • Setup: Prepare a 2 wt% solution of TPGS-750-M in degassed water.

  • Reaction: Add Alkyl Halide and Morpholine to the aqueous solution. Stir vigorously at room temperature (or 45°C for sluggish substrates).

  • Monitoring: The reaction usually proceeds rapidly (1–4 hours) due to the "hydrophobic effect" pushing reactants into the micellar core.

  • Workup:

    • Add a minimal amount of EtOAc or MTBE to extract the product.

    • The surfactant remains in the aqueous phase.

    • Concentrate the organic extract.

Critical Workup & Purification Strategy

Morpholine derivatives often possess basic nitrogens and moderate water solubility, making them prone to loss during aqueous washes.

The "Back-Extraction" Fail-Safe

When using water-miscible solvents (like DMSO or Acetonitrile), a standard wash often fails. Use this flow to ensure mass balance.

WorkupFlow Start Crude Reaction Mixture (Morpholine Product + Solvent) Acidify 1. Dilute with EtOAc 2. Extract with 1M HCl (pH 2) Start->Acidify Separation1 Separate Layers Acidify->Separation1 OrgLayer1 Organic Layer (Impurities/Solvent) Separation1->OrgLayer1 Discard AqLayer1 Aqueous Acidic Layer (Product as Salt) Separation1->AqLayer1 Basify Basify Aqueous Layer (NaOH to pH 10) AqLayer1->Basify Extract Extract with 2-MeTHF or DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base "Catch and Release" purification strategy for morpholine derivatives.

Troubleshooting Table:

ProblemRoot CauseSolution
Emulsion during extraction Morpholine salts acting as surfactants.Add Brine; Filter through Celite; Use 2-MeTHF instead of DCM.
Low Yield (Product in Aqueous) Product is too polar (logP < 1).Do not use acid/base extraction. Use continuous extraction or evaporate solvent and use reverse-phase flash chromatography (C18).
Residual Solvent (DMF/DMSO) High boiling point.Wash organic layer with 5% LiCl solution (pulls DMF into water) or lyophilize.

References

  • Pfizer Inc. (2008). Green chemistry tools to influence a medicinal chemistry and research chemistry based organization. Green Chemistry. [Link]

  • GlaxoSmithKline (GSK). (2016). The GSK Solvent Selection Guide 2016. Green Chemistry. [Link]

  • Lipshutz, B. H., et al. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry. [Link]

  • Byrne, F. P., et al. (2016).[5] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted morpholine from phenoxyethyl derivatives

Technical Support Center: Purification of Phenoxyethyl Derivatives Subject: Removal of Unreacted Morpholine from Reaction Mixtures Ticket ID: CHEM-PUR-004 Status: Active Guide Overview Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Phenoxyethyl Derivatives Subject: Removal of Unreacted Morpholine from Reaction Mixtures Ticket ID: CHEM-PUR-004 Status: Active Guide

Overview

Welcome to the Technical Support Center. This guide addresses the purification of phenoxyethyl-morpholine derivatives , specifically focusing on the removal of excess morpholine (a secondary amine) from the desired tertiary amine product.

This separation is chemically deceptive. Because both the impurity (morpholine) and the product are amines, they share similar acid/base profiles, rendering standard "acid-base extractions" ineffective without modification. This guide provides three tiered strategies—Partitioning, Scavenging, and Volatility —to ensure >99% purity.

Module 1: Physiochemical Intelligence

Understanding the enemy is the first step to removal.

Before selecting a protocol, compare the properties of your impurity vs. your target.

FeatureMorpholine (Impurity) Phenoxyethyl Derivative (Target) Implication
Structure Secondary Amine (

)
Tertiary Amine (

)

amines react with electrophiles (isocyanates/anhydrides);

do not.
pKa (Conj. Acid) 8.36~8.0 – 9.0Both protonate at pH < 7. Acid extraction pulls both into water.
Boiling Point 129°CTypically >250°CHigh-vacuum distillation is viable if the product is thermally stable.
Water Solubility Miscible (Infinite) Low (Lipophilic)The Critical Weakness. Morpholine loves water; your product prefers organics.
LogP -0.86 (Hydrophilic)> 2.5 (Lipophilic)High partition coefficient difference allows separation via washing.

Module 2: The Aqueous Strategy (Partitioning)

Best for: Large scale (>10g), stable compounds, initial cleanup.

The Logic: Since morpholine is fully miscible with water and your product is lipophilic (due to the phenoxyethyl group), we utilize the Partition Coefficient (


) . Standard brine washes are often insufficient because morpholine can "hide" in wet organic solvents like DCM.
Protocol A: The "Displacement" Wash

Do NOT use Dichloromethane (DCM) for this step if possible. Morpholine is surprisingly soluble in wet DCM. Use Toluene or Ethyl Acetate .

  • Solvent Switch: If your reaction is in DMF or alcohol, evaporate and redissolve the crude residue in Toluene (preferred) or Ethyl Acetate.

  • The Agitation: Add water (volume ratio 1:1). Shake vigorously for 2 minutes .

    • Why? Morpholine needs time to migrate from the organic sphere to the aqueous sphere.

  • The Sequence: Perform 5 washes with water.

    • Data: 1 wash removes ~80%. 3 washes remove ~99%. 5 washes remove ~99.9%.

  • The pH Check (Critical): Check the pH of the last aqueous wash.

    • If pH > 7.5, morpholine is still leaching out. Wash again.

    • If pH ~ 7.0, the bulk morpholine is gone.

  • Final Polish: Wash once with saturated brine to remove emulsified water, then dry over Na₂SO₄.

Module 3: The Scavenger Strategy (Solid Phase Extraction)

Best for: High-value (mg to g scale), drug discovery, high-throughput synthesis.

The Logic: We exploit the structural difference. Morpholine is a nucleophile (secondary amine). Your product is a tertiary amine (non-nucleophilic). By adding a solid resin with an electrophilic "hook" (Isocyanate), we chemically bond the morpholine to a bead, which is then filtered off.

Protocol B: PS-Isocyanate Scavenging

Reagent: Polystyrene-bound Isocyanate (PS-NCO).[1]

  • Stoichiometry: Calculate the theoretical excess of morpholine. Add 3 equivalents of PS-Isocyanate resin relative to the excess morpholine.

  • Solvent: Dissolve crude mixture in DCM or THF (Resins swell better in these).

  • Incubation: Shake gently at room temperature for 2–4 hours .

    • Mechanism:[2][3][4][5]Resin-N=C=O + Morpholine-NH → Resin-NH-CO-N-Morpholine (Urea bond)

  • Validation: Spot a TLC plate. Stain with Ninhydrin.

    • Morpholine stains red/pink. Product (tertiary) usually stains weak or different color.

    • If morpholine spot persists, add 1 more equivalent and heat to 40°C for 1 hour.

  • Filtration: Filter through a fritted glass funnel or cotton plug. Rinse resin with DCM.

  • Result: The filtrate contains your pure product. The impurity is trapped in the trash bin (the resin).

ScavengerLogic Start Crude Mixture (Product 3° Amine + Morpholine 2°) AddResin Add PS-Isocyanate Resin (Electrophile) Start->AddResin React Reaction Phase (Formation of Urea Bond) AddResin->React Stir 2-4h @ RT Filter Filtration Step React->Filter SolidWaste Solid Waste (Resin-Morpholine Adduct) Filter->SolidWaste Trapped on Filter PureFiltrate Filtrate (Pure Phenoxyethyl Derivative) Filter->PureFiltrate Passes Through

Caption: Chemical scavenging workflow using PS-Isocyanate to selectively trap secondary amines.

Module 4: The Derivatization Strategy (The "Cheap" Scavenger)

Best for: Large scale when resins are too expensive.

The Logic: If you cannot afford resins, use Acetic Anhydride . This converts basic morpholine into N-acetylmorpholine , which is a neutral amide.

  • Reaction: Add 1.5 equiv (vs morpholine) of Acetic Anhydride to the reaction mixture. Stir 30 mins.

  • The Switch: Now you have:

    • Product (Basic Amine)

    • N-Acetylmorpholine (Neutral Amide)

  • Acid Extraction (The "Reverse" Wash):

    • Dissolve mixture in organic solvent.[1][6][7]

    • Extract with 1M HCl (Product goes into water as salt; Neutral Amide stays in organic).

    • Discard the Organic Layer.

    • Basify the aqueous layer (pH 10) with NaOH.

    • Extract the now-free product back into organic solvent.

Troubleshooting & FAQs

Q1: I tried the aqueous wash, but my product yield dropped significantly. Why? Diagnosis: You likely used a solvent that is too polar (like THF or DCM) or the pH was too low. Fix:

  • Ensure you are using Toluene or Ether for the wash.

  • Check the pH of the water. If your product is a weak base, washing with acidic water (pH < 5) will protonate it and wash it away. Use 5% NaHCO₃ instead of pure water to keep the product in the organic phase.

Q2: I see a "tailing" spot on my TLC/Column that I suspect is morpholine. How do I confirm? Diagnosis: Morpholine streaks on silica due to its basicity. Fix:

  • Stain: Use Ninhydrin (Specific for

    
    /
    
    
    
    amines). Morpholine turns reddish-pink. Your tertiary amine product will likely not stain or stain faintly/differently.
  • Column Fix: If you must column, add 1% Triethylamine (TEA) to your eluent. This saturates the silica's acidic sites, allowing morpholine (and your product) to elute as sharp bands.

Q3: Can I just distill the morpholine off? Diagnosis: Morpholine boils at 129°C. Fix:[8][9][10] Yes, but only if your product is stable >150°C.

  • Use High Vacuum (< 1 mbar) .

  • Morpholine is steam volatile . Adding water and rotovapping (azeotrope-like removal) helps pull residual morpholine out at lower temperatures.

Q4: My product is an oil and smells "fishy" even after drying. Diagnosis: The human nose detects morpholine at 0.01 ppm. You have trace residues. Fix: Dissolve in Et₂O and precipitate the HCl salt of your product by adding 2M HCl in Ether. Morpholine HCl is also a solid, but if you wash the solid salt with cold acetone/ether, the morpholine salt often stays in solution or can be recrystallized away. (Note: This requires solubility testing).

Decision Matrix: Choose Your Workflow

DecisionTree Start Start: Crude Mixture (Product + Morpholine) ScaleCheck Scale of Reaction? Start->ScaleCheck LargeScale > 10 grams ScaleCheck->LargeScale SmallScale < 10 grams ScaleCheck->SmallScale WashRoute Aqueous Partitioning (Module 2) LargeScale->WashRoute ResinRoute Scavenger Resin (Module 3) SmallScale->ResinRoute PurityCheck Is Purity >99%? WashRoute->PurityCheck Final Pure Product ResinRoute->Final DerivRoute Derivatization (Ac2O) (Module 4) PurityCheck->DerivRoute No (Stubborn Impurity) PurityCheck->Final Yes DerivRoute->Final

Caption: Decision tree for selecting the optimal purification strategy based on scale and purity requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Biotage (2016). Strategies for Scavenging Amines using PS-Isocyanate.[1] Biotage Technical Notes.[11] Retrieved from [Link] (Verified General Landing Page for Technical Notes).

  • American Chemical Society (2017). Reagent Chemicals: Morpholine Specifications. ACS Reagent Chemicals. Retrieved from [Link]

  • University of Rochester (n.d.). Not Voodoo: Workup Formulas and Removal of Sticky Reagents. Retrieved from [Link]

Sources

Optimization

Troubleshooting HPLC separation of Tamsulosin and morpholine impurities

Welcome to the technical support resource for the HPLC analysis of Tamsulosin and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the HPLC analysis of Tamsulosin and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, validate, or troubleshoot separation methods for this selective α1-adrenoceptor antagonist.

The separation of Tamsulosin, a primary basic analyte, from its potential impurities presents a common yet distinct set of chromatographic challenges. One particularly difficult class of impurities includes small, polar, basic molecules. For the purposes of this guide, we will use morpholine as a representative model for this type of impurity. Morpholine's high polarity and basicity make it difficult to retain and achieve good peak shape under typical reversed-phase conditions, creating a robust test of a method's resolving power.

This document is structured as a series of frequently asked questions (FAQs) that address specific, real-world problems you may encounter. We will move from common issues like peak asymmetry to more complex challenges of resolution and sensitivity, explaining not just the solution, but the scientific principles behind it.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My tamsulosin peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

Answer: Peak tailing for basic compounds like tamsulosin is one of the most common issues in reversed-phase HPLC.[1] The problem almost always stems from unwanted secondary interactions between the analyte and the stationary phase, or from physical issues within the HPLC system.

The primary chemical cause is the interaction between the protonated amine groups on tamsulosin and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][3][4][5] These silanol groups are weakly acidic and can become deprotonated and negatively charged, especially at mobile phase pH values above 4.[5] This strong ionic interaction acts as a secondary, high-energy retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a tailed peak.

Your troubleshooting approach should be to systematically determine if the cause is chemical or physical.

Tailing_Troubleshooting Start Tamsulosin Peak is Tailing (Asymmetry Factor > 1.5) Inject_Neutral Inject a Neutral Marker (e.g., Toluene, Uracil) Start->Inject_Neutral Check_Neutral_Peak Does the Neutral Marker Peak Tail? Inject_Neutral->Check_Neutral_Peak Physical_Problem Root Cause: Physical Problem Check_Neutral_Peak->Physical_Problem  Yes Chemical_Problem Root Cause: Chemical (Silanol) Interaction Check_Neutral_Peak->Chemical_Problem No   Fix_Physical 1. Check fittings for dead volume. 2. Inspect column for voids/blockage. 3. Replace column inlet frit or column. Physical_Problem->Fix_Physical Fix_Chemical 1. Lower mobile phase pH. 2. Use a modern, base-deactivated column. 3. Increase buffer concentration. Chemical_Problem->Fix_Chemical

Caption: Decision tree for diagnosing the cause of peak tailing.

  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-polar compound like toluene or uracil in your mobile phase.

  • Injection: Inject this solution onto the column using your current method conditions.

  • Analysis:

    • If the neutral marker's peak also tails: The problem is physical.[3] There is likely a void at the head of the column, a partially blocked frit, or extra-column dead volume from poorly connected tubing.[3][4] Start by checking all fittings between the injector and detector. If the issue persists, try reversing and flushing the column (if the manufacturer allows) or replacing it.[4]

    • If the neutral marker's peak is symmetrical, but tamsulosin's peak tails: The problem is chemical.[3] The basic nature of tamsulosin is causing secondary interactions with the stationary phase.

  • Operate at a Lower pH: By lowering the mobile phase pH to between 2.5 and 3.5, you ensure that the residual silanol groups are fully protonated (Si-OH) and neutral.[4] This eliminates the ionic interaction site. Many validated methods for tamsulosin operate at a pH of 3.0.[6]

  • Use a High-Purity, Base-Deactivated Column: Modern HPLC columns are manufactured with high-purity silica, which has a much lower concentration of acidic silanol groups.[5] They are also "end-capped," a process that chemically converts most of the remaining silanols into less interactive groups.[2][3] Using a column specifically marketed as "base-deactivated" or for "basic compounds" is the most effective solution.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to shield the analyte from the silanol groups and maintain a consistent pH at the silica surface, improving peak shape.[5]

Q2: I am struggling to get adequate retention for morpholine; it elutes in or near the solvent front. How can I improve this?

Answer: This is a classic challenge with small, polar, basic analytes in reversed-phase chromatography. The non-polar stationary phase (like C18) provides very little hydrophobic interaction for morpholine to be retained. The goal is to modify the system to increase its interaction with the stationary phase or decrease its affinity for the mobile phase.

  • Decrease Mobile Phase Strength: This is the most straightforward approach. Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This makes the mobile phase more polar, increasing the relative affinity of morpholine for the less-polar stationary phase. Create a gradient that starts at a very low organic concentration (e.g., 5% or less).

  • Use a Polar-Embedded or AQ-Type Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (>95% water). This causes a dramatic loss of retention. To overcome this, use a C18 column designed for use in highly aqueous conditions. These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain, which allows the phase to remain wetted and functional.

  • Consider an Alternative Stationary Phase: If a C18 column is not providing sufficient retention, a phenyl-hexyl phase may offer alternative selectivity through pi-pi interactions. For very polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be considered, although this would represent a significant change in method development.

  • Adjust Mobile Phase pH: Since morpholine is basic (pKa ~8.5), you can control its ionization state. At low pH (e.g., pH 3), it will be fully protonated and highly polar. At a higher pH (e.g., pH 9-10, using a hybrid or pH-stable column), it will be in its neutral form, which is less polar and may be retained better on a C18 column. Caution: Operating standard silica columns above pH 8 can cause rapid degradation.[5] Only use columns specifically designed for high-pH work.

Q3: Tamsulosin and a key impurity are co-eluting. What is the most logical way to achieve baseline resolution?

Answer: Achieving resolution between a primary peak and a closely eluting impurity requires a systematic optimization of chromatographic parameters. The key is to alter the selectivity (α), which is the ratio of the retention factors of the two analytes.

Resolution_Optimization Start Poor Resolution Between Tamsulosin & Impurity Step1 Step 1: Adjust Mobile Phase Strength (Modify Gradient Slope) Start->Step1 Step2 Step 2: Change Organic Modifier (Switch Acetonitrile to Methanol or vice-versa) Step1->Step2 Step3 Step 3: Adjust Mobile Phase pH (e.g., change from pH 3.0 to 4.0) Step2->Step3 Step4 Step 4: Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Step3->Step4 End Resolution Achieved Step4->End

Sources

Troubleshooting

Minimizing side reactions in ethoxyphenoxy ethylation protocols

Welcome to the Technical Support Center for Advanced Organic Synthesis. Topic: Optimization of Ethoxyphenoxy Ethylation Protocols (Synthesis of Diethoxybenzenes) Ticket ID: #ETH-OPT-2026 Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. Topic: Optimization of Ethoxyphenoxy Ethylation Protocols (Synthesis of Diethoxybenzenes) Ticket ID: #ETH-OPT-2026 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The ethylation of ethoxyphenols (e.g., 2-ethoxyphenol or 4-ethoxyphenol) to form diethoxybenzenes is a deceptively simple Williamson Ether Synthesis.[1] While the core mechanism is


, the presence of an existing electron-donating ethoxy group (

) significantly increases the electron density of the aromatic ring. This creates a "hyper-nucleophilic" substrate prone to three primary failure modes: C-alkylation (ring alkylation), Oxidative Dimerization (tar formation), and Reagent Elimination (ethylene gas evolution).[1]

This guide provides a root-cause analysis and validated protocols to suppress these side reactions.

Module 1: The Regioselectivity Battle (O- vs. C-Alkylation)

User Question: "I am observing a significant amount of by-product where the ethyl group attaches to the ring instead of the oxygen. How do I force O-alkylation?"

Technical Insight: The phenoxide anion is an ambident nucleophile . The negative charge is delocalized onto the aromatic ring (ortho/para positions).

  • O-Alkylation (Desired): Kinetic control, driven by charge density on Oxygen.[1]

  • C-Alkylation (Side Reaction): Thermodynamic control, often favored when the Oxygen is "shielded" by strong solvation (hydrogen bonding) or tight ion-pairing.[1]

Troubleshooting Protocol:

VariableRecommendationMechanistic Causality
Solvent Switch to Polar Aprotic (DMF, DMSO, NMP)Protic solvents (EtOH, Water) hydrogen-bond to the phenoxide oxygen, reducing its nucleophilicity and favoring C-attack.[1] Aprotic solvents leave the "naked" anion free for

attack.
Leaving Group Use Ethyl Tosylate or Diethyl Sulfate "Harder" leaving groups often favor attack by the "harder" oxygen center (HSAB Theory). Iodides are softer and can sometimes encourage C-alkylation.[1]
Counter-ion Use Larger Cations (

,

)
Small cations (

,

) form tight ion pairs with the phenoxide oxygen, blocking it.[1] Larger cations dissociate more easily, exposing the oxygen.[1]

Visualizing the Pathway:

ReactionPathways cluster_0 Substrate Activation cluster_1 Competing Pathways Phenol Ethoxyphenol Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide O_Path Path A: O-Alkylation (Kinetic / Naked Anion) Phenoxide->O_Path Polar Aprotic Solvent C_Path Path B: C-Alkylation (Thermodynamic / Solvated) Phenoxide->C_Path Protic Solvent / Tight Ion Pair Product_O Diethoxybenzene (Target Ether) O_Path->Product_O Product_C Ethyl-Ethoxyphenol (Impurity) C_Path->Product_C

Figure 1: Mechanistic divergence of phenoxide alkylation. Path A is maximized by solvent selection.

Module 2: Suppressing Elimination (The E2 Competitor)

User Question: "My yield is low, and I see gas bubbles evolving during the reaction. The alkyl halide is disappearing but not forming product."

Technical Insight: You are witnessing E2 Elimination . The ethoxyphenoxide anion acts as a base rather than a nucleophile, deprotonating the ethyl halide to form Ethylene gas (


). This is common when using ethyl bromide/iodide with strong bases or high temperatures.[1]

Diagnostic Checklist:

  • Base Strength: Are you using NaOH or NaH? These are too strong.

  • Temperature: Are you refluxing aggressively? E2 has a higher activation energy than

    
    ; high heat favors elimination.[1]
    

Corrective Action:

  • Switch Base: Use Potassium Carbonate (

    
    ) .[2] It is mild and acts as a buffer, sufficient to deprotonate phenol (
    
    
    
    ) without promoting rapid elimination.[1]
  • Lower Temperature: Run the reaction at 40–60°C instead of reflux (

    
    ).
    
  • Reagent Change: If elimination persists, switch from Ethyl Halides to Ethyl Tosylate . Tosylates are less prone to E2 elimination under these conditions.[1]

Module 3: Preventing "Black Tar" (Oxidation Control)

User Question: "The reaction mixture turns dark brown/black within minutes. Workup is a mess."

Technical Insight: Ethoxyphenols are electron-rich.[1] In the presence of base and trace oxygen, they rapidly oxidize to form Quinones and polymerized Quinone Methides .[1] This is the "black tar."

The "Inert Shield" Protocol:

  • Degas Solvents: Sparge your DMF/Acetone with Nitrogen or Argon for 15 minutes before adding the phenol.

  • Atmosphere: Run the entire reaction under a positive pressure of Nitrogen balloon.

  • Reducing Agent: Add 5 mol% Sodium Dithionite (

    
    )  or Sodium Metabisulfite to the reaction mixture. This acts as an oxygen scavenger, keeping the phenol in its reduced state.[1]
    

Module 4: The "Gold Standard" Protocol (Phase Transfer Catalysis)

For difficult substrates where standard Williamson synthesis fails or yields are inconsistent, Phase Transfer Catalysis (PTC) is the industry-preferred method.[1] It minimizes hydrolysis and separates the base from the organic alkylating agent.

Why it works: The reaction occurs at the interface or within the organic phase using a lipophilic ion pair (


). This keeps the phenoxide "naked" (highly reactive) and free of water solvation.

Validated PTC Protocol:

  • Organic Phase: Dissolve 1.0 eq Ethoxyphenol + 1.2 eq Ethyl Bromide in Toluene (3-5 volumes).

  • Aqueous Phase: Prepare a 30% w/w NaOH or KOH solution.

  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or Aliquat 336.[1]

  • Process:

    • Combine phases.

    • Stir vigorously (high RPM is critical for interfacial surface area).

    • Heat to 50-60°C.

    • Monitor by TLC/HPLC.[1]

PTC Workflow Diagram:

PTC_Mechanism cluster_aqueous Aqueous Phase (Base Reservoir) cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) OH OH- (Base) Exchange Ion Exchange Q+X- + PhO- -> Q+PhO- + X- OH->Exchange Phenol_Aq Phenol (Trace) Q_X Q+ X- (Catalyst) Q_X->Exchange Q_PhO Q+ PhO- (Lipophilic Ion Pair) Exchange->Q_PhO EtBr Ethyl Bromide Product Diethoxybenzene EtBr->Product Q_PhO->Product SN2 Attack on EtBr

Figure 2: Phase Transfer Catalysis cycle.[1] The active nucleophile (


) is shuttled into the organic phase.

Summary of Optimization Parameters

ParameterStandard Protocol (Risk of Side Rxn)Optimized Protocol (High Fidelity)
Solvent Ethanol, MethanolDMF, Acetonitrile, or Toluene (PTC)
Base NaOH, NaH

or 30% NaOH + TBAB
Atmosphere Open AirNitrogen/Argon + Reducing Agent
Reagent Ethyl Iodide (Expensive, E2 risk)Ethyl Bromide or Diethyl Sulfate

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at the Carbonyl Group & Alkylation).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Section 4.11: Ethers).

  • Halpern, M. (2002).[1] "Phase Transfer Catalysis: Fundamentals and Applications." Industrial Phase-Transfer Catalysis.

  • BenchChem Technical Support. (2025). Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting Guide.

  • PubChem. (2025).[1] 2-Ethoxyphenol Compound Summary. National Library of Medicine.[1]

Sources

Optimization

Technical Support Center: Purification Strategies for Oily Morpholine Intermediates

Welcome to the technical support center for the purification of morpholine intermediates. Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, forming the backbone of numerous th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of morpholine intermediates. Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their favorable physicochemical and pharmacokinetic properties.[1][2][3] However, their inherent polarity and frequent occurrence as viscous oils or low-melting-point solids present significant purification challenges for researchers in drug development.

This guide is designed to provide practical, experience-driven solutions to common issues encountered during the purification of these valuable intermediates. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategies.

Part 1: Foundational Purification Strategy: A Decision-Making Workflow

The first step in any purification is selecting the right technique. The choice depends on the physical state of your crude product and the nature of the impurities. This workflow provides a logical starting point for your decision-making process.

G start Crude Oily Morpholine Intermediate is_solid Is the crude product a solid or semi-solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No (It's an oil/liquid) salt_formation Attempt Purification via Salt Formation & Recrystallization is_solid->salt_formation Yes impurities What is the nature of the main impurities? is_liquid->impurities chromatography Use Column Chromatography impurities->chromatography Polar / Structurally Similar distillation Use Vacuum Distillation impurities->distillation Non-volatile acid_base Use Acid-Base Extraction impurities->acid_base Non-polar / Acidic salt_formation->chromatography If oiling out persists or purity is insufficient

Caption: Initial decision workflow for selecting a purification strategy.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when dealing with oily morpholine intermediates.

Q1: My morpholine derivative is a persistent oil. Why won't it crystallize and what should I do first? A1: This phenomenon, known as "oiling out," is common for compounds with low melting points or when impurities are present that inhibit crystal lattice formation.[4][5] Instead of forming an ordered solid structure, the compound separates as a liquid phase. The most effective initial strategy is to convert the basic morpholine free base into a salt, such as a hydrochloride (HCl) or tosylate salt.[6][7] These salts typically have higher melting points and greater crystallinity, making them much more amenable to purification by recrystallization.[8]

Q2: What is the best general chromatography method for these polar intermediates? A2: While standard reversed-phase chromatography is often challenging for polar molecules, normal-phase chromatography on silica gel is a common and effective method.[6][9] A critical consideration is the basicity of the morpholine nitrogen, which can interact strongly with the acidic silica gel, leading to significant peak tailing. To counteract this, it is standard practice to add a small amount (0.1-1%) of a competing amine, like triethylamine, to the mobile phase.[10] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides robust retention and separation.[11][12]

Q3: How can I efficiently remove non-polar starting materials or by-products from my basic morpholine product? A3: Acid-base extraction is the ideal technique for this scenario.[13][14] By dissolving your crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with an aqueous acid (e.g., 1M HCl), your basic morpholine intermediate will become protonated, forming a water-soluble salt that partitions into the aqueous layer. The non-polar impurities will remain in the organic layer and can be discarded. Subsequently, you can basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free base of your morpholine, which can then be extracted back into an organic solvent.[14][15]

Q4: My compound is turning dark and my yield is low during distillation. What is happening? A4: Darkening of the product during distillation is a classic sign of thermal decomposition.[6] Many morpholine derivatives, especially those with higher molecular weights or additional functional groups, are not stable at their atmospheric boiling points.[16] The solution is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, you significantly decrease the boiling point of the compound, allowing it to distill at a lower, non-destructive temperature.[6][17]

Part 3: Troubleshooting Guides by Technique

This section provides solutions to specific problems you may encounter during purification.

Technique 1: Crystallization & Salt Formation

This is often the most desirable method as it can be cost-effective and highly scalable.

Table 1: Common Solvent Systems for Recrystallization of Morpholine Salts

Solvent System Compound Polarity Rationale & Comments
Isopropanol (IPA) / Water Moderately Polar Excellent general-purpose system. The compound is dissolved in hot IPA, and water is added as an anti-solvent to induce crystallization upon cooling.[4]
Ethanol / Heptane Moderately Polar Good for compounds that are too soluble in pure ethanol. Heptane acts as the anti-solvent.[4]
Acetonitrile (MeCN) Polar A good single-solvent system for many polar salts.

| Ethyl Acetate (EtOAc) | Low to Moderate Polarity | Can be effective for less polar salts. Often used with hexanes as an anti-solvent. |

Troubleshooting Crystallization

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The solution is too supersaturated, cooling is too rapid, or the solvent's boiling point is higher than the compound's melting point.[4]

    • Solution Workflow:

      G start Oiling Out Occurs reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add more of the primary (good) solvent to reduce saturation reheat->add_solvent slow_cool Allow to cool very slowly (e.g., in an insulated bath) add_solvent->slow_cool check Did crystals form? slow_cool->check success Success! Collect Crystals. check->success Yes fail Still Oiling Out check->fail No change_solvent Change the solvent system (e.g., use a lower boiling point solvent) fail->change_solvent

      Caption: Troubleshooting workflow for "oiling out".

  • Problem: Very low recovery of crystals.

    • Cause: Too much solvent was used, or the compound has significant solubility even in the cold solvent.[4][6]

    • Solution: Evaporate some of the solvent from the mother liquor to concentrate it, then re-cool to obtain a second crop of crystals. Before filtering, ensure the flask is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[6]

Technique 2: Column Chromatography

A powerful tool for separating complex mixtures or purifying stubborn oils.

Table 2: Example Mobile Phase Systems for Normal-Phase (Silica Gel) Chromatography

Solvent System (v/v) Typical Application Key Considerations
1-10% Methanol in Dichloromethane (DCM) Good for polar morpholine derivatives. Methanol is a strong polar solvent; start with a low percentage and increase gradually.
10-50% Ethyl Acetate in Hexanes/Heptane Excellent for less polar derivatives. A very common, effective, and predictable solvent system.
5-20% Isopropanol in Hexanes/Heptane Alternative to MeOH/DCM for mid-polarity compounds. IPA is less polar than methanol and can provide different selectivity.

| Additive | All Systems | Always add 0.1-1% Triethylamine (TEA) or Ammonia (7N in MeOH) to prevent peak tailing. [10] |

Troubleshooting Chromatography

  • Problem: The compound is streaking or "tailing" on the column/TLC plate.

    • Cause: Strong interaction between the basic morpholine nitrogen and acidic silanol groups on the silica gel surface.

    • Solution: As noted in the table, always add a basic modifier like triethylamine or ammonia to your mobile phase.[10] This additive will bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Problem: The compound is stuck at the top of the column.

    • Cause: The mobile phase is not polar enough to elute the compound.[6]

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are running a gradient of 10-50% ethyl acetate in hexanes, you may need to switch to a more polar system like 1-10% methanol in dichloromethane.[6]

  • Problem: Poor separation between the product and an impurity.

    • Cause: The chosen solvent system does not provide adequate selectivity.

    • Solution: Change the solvent system. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system. The different solvent properties can alter the interactions with the stationary phase and improve resolution. Always perform small-scale TLC trials to find the optimal solvent system before running a large column.[6]

Technique 3: Distillation

Ideal for purifying thermally stable, liquid morpholine intermediates from non-volatile impurities.

Troubleshooting Distillation

  • Problem: Poor separation of fractions (product co-distills with impurities).

    • Cause: The distillation rate is too fast, or the column has insufficient theoretical plates.[6]

    • Solution: Reduce the heat input to slow down the distillation rate. For closely boiling liquids, use a fractionating column (e.g., a Vigreux column) to increase the separation efficiency.[6]

  • Problem: The liquid is "bumping" violently instead of boiling smoothly.

    • Cause: Uneven heating and lack of nucleation sites.

    • Solution: Always use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth, controlled boiling. Ensure the heating mantle is sized correctly for the flask and is heating evenly.

Part 4: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common and effective purification workflows.

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This is the recommended first-line approach for an oily morpholine free base.

  • Dissolution: Dissolve the crude oily intermediate (1.0 eq) in a suitable solvent like diethyl ether or ethyl acetate (approx. 5-10 mL per gram of crude material).

  • Salt Formation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. A solid precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid salt by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any adhering organic impurities.

  • Recrystallization:

    • Transfer the crude salt to an Erlenmeyer flask.

    • Add the primary solvent (e.g., isopropanol) in small portions while heating until the solid just dissolves.[4]

    • If using a co-solvent system, add the anti-solvent (e.g., water or heptane) dropwise to the hot solution until it just becomes cloudy. Add a few drops of the primary solvent to make it clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization.[4]

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the ice-cold solvent mixture, and dry under vacuum.

  • Validation: Assess purity via NMR, LC-MS, or melting point analysis. If the free base is required for the next step, the purified salt can be re-dissolved in water, basified, and extracted.[6]

Protocol 2: Purification by Acid-Base Extraction

This protocol is excellent for removing neutral or acidic impurities.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Recovery cluster_2 Step 3: Work-up a1 Dissolve crude oil in organic solvent (e.g., EtOAc) in a separatory funnel a2 Add 1M HCl (aq) solution a1->a2 a3 Shake funnel vigorously & vent frequently a2->a3 a4 Allow layers to separate a3->a4 a5 Drain and collect the lower aqueous layer (contains protonated morpholine salt) a4->a5 a6 Repeat wash of organic layer with 1M HCl a5->a6 a7 Combine aqueous layers a6->a7 b1 Transfer combined aqueous layers to a clean separatory funnel a7->b1 b2 Cool in an ice bath b1->b2 b3 Slowly add 2M NaOH (aq) until pH > 10 (check with pH paper) b2->b3 b4 Extract the now-basic aqueous layer with fresh organic solvent (EtOAc) b3->b4 b5 Collect the upper organic layer (contains purified free base) b4->b5 b6 Repeat extraction of aqueous layer b5->b6 b7 Combine organic layers b6->b7 c1 Wash combined organic layers with brine b7->c1 c2 Dry over anhydrous Na₂SO₄ or MgSO₄ c1->c2 c3 Filter and concentrate solvent under reduced pressure c2->c3 c4 Result: Purified Oily Morpholine Intermediate c3->c4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of HPLC Retention Behavior: Tamsulosin vs. 4-[2-(2-ethoxyphenoxy)ethyl]morpholine

This guide provides an in-depth comparison of the anticipated High-Performance Liquid Chromatography (HPLC) retention behavior of Tamsulosin and its structural analogue, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine. As researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the anticipated High-Performance Liquid Chromatography (HPLC) retention behavior of Tamsulosin and its structural analogue, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine. As researchers and drug development professionals know, understanding the chromatographic characteristics of a primary active pharmaceutical ingredient (API) and its related substances is fundamental to developing robust analytical methods for purity, stability, and quality control. This document moves beyond a simple recitation of methods to explain the underlying physicochemical principles that dictate chromatographic separation, supported by a detailed experimental protocol for empirical verification.

Introduction to the Analytes

Tamsulosin is a selective alpha-1A and alpha-1D adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia.[1] Its chemical structure is complex, featuring a sulfonamide group, a secondary amine, and multiple aromatic rings.

4-[2-(2-ethoxyphenoxy)ethyl]morpholine is a related compound that shares a significant structural moiety with Tamsulosin—the 2-(2-ethoxyphenoxy)ethyl group. However, instead of being linked to a complex sulfonamide structure, this side chain is attached to a simple morpholine ring. This structural difference, though seemingly minor, has profound implications for the molecule's physicochemical properties and, consequently, its behavior during HPLC analysis.

This guide will dissect these differences to predict and explain their relative retention times under typical reverse-phase HPLC conditions.

Physicochemical Properties: A Head-to-Head Comparison

The retention time of a molecule in reverse-phase HPLC is primarily governed by its polarity (hydrophobicity) and its state of ionization, which is controlled by the pH of the mobile phase.[2] Let's examine the key properties of our two analytes.

PropertyTamsulosin4-[2-(2-ethoxyphenoxy)ethyl]morpholineRationale for Chromatographic Impact
Structure (Structure inferred from name)Tamsulosin is a significantly larger molecule with additional polar functional groups (sulfonamide, secondary amine, methoxy group), which will influence its interaction with both the stationary and mobile phases.
Molecular Formula C₂₀H₂₈N₂O₅S[1]C₁₄H₂₁NO₃A higher molecular weight often correlates with a larger surface area, leading to increased van der Waals interactions with the C18 stationary phase and typically a longer retention time.
Molecular Weight 408.51 g/mol [1]~251.32 g/mol Tamsulosin is substantially heavier, contributing to its expected later elution.
Predicted LogP ~2.3[1]~2.0 (Estimated)LogP is a measure of hydrophobicity. While both are relatively hydrophobic, Tamsulosin's larger, more complex structure gives it a slight edge in non-polarity, suggesting stronger retention on a non-polar C18 stationary phase.
Key Basic Center Secondary AmineTertiary Amine (Morpholine)The basicity (pKa) of these nitrogen atoms is critical. The mobile phase pH will determine if they are protonated (ionized, more polar) or neutral (less polar).
pKa ~8.4 (secondary amine)[1]~7.4 (Estimated for morpholine moiety)The different pKa values mean that at a given mobile phase pH (e.g., pH 3-6), the degree of ionization for each molecule will differ, directly impacting their polarity and retention.

Theoretical Basis for Retention Time Differences

In reverse-phase HPLC, the stationary phase (typically C18) is non-polar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. Molecules are separated based on their hydrophobicity; more non-polar (hydrophobic) compounds interact more strongly with the stationary phase and thus have a longer retention time.[2]

The Role of Hydrophobicity (LogP)

Tamsulosin, with a larger molecular structure and a higher LogP value, is inherently more hydrophobic than the morpholine analogue. It possesses a larger non-polar surface area, which will lead to more extensive interaction with the C18 alkyl chains of the stationary phase. Therefore, based on hydrophobicity alone, Tamsulosin is expected to have a significantly longer retention time .

The Critical Influence of Mobile Phase pH

The basic amine groups in both molecules are the key to manipulating retention time.

  • At low pH (e.g., pH < 6): Both the secondary amine of Tamsulosin (pKa ~8.4) and the tertiary amine of the morpholine analogue (pKa ~7.4) will be fully protonated (R₂NH₂⁺ and R₃NH⁺). This ionization increases their polarity, causing them to be more attracted to the polar mobile phase and elute earlier.

  • At neutral or high pH (e.g., pH > 9): Both amines will be in their neutral, non-ionized forms. This makes the molecules significantly less polar, leading to stronger interactions with the stationary phase and much longer retention times.

By selecting a mobile phase with a pH in the acidic range (e.g., 3.0 to 4.0), we ensure both compounds are ionized and will elute with sharp, well-defined peaks. Even in their ionized forms, the fundamental difference in their core structures' hydrophobicity will be the dominant factor in their separation. Tamsulosin, despite being ionized, remains a much larger and more hydrophobic entity than the protonated morpholine compound.

Experimental Protocol: A Validated Approach

This section details a robust reverse-phase HPLC method designed for the effective separation and comparison of Tamsulosin and 4-[2-(2-ethoxyphenoxy)ethyl]morpholine. The choices of column, mobile phase, and detection parameters are grounded in established methods for Tamsulosin analysis.[3][4]

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV or PDA detector.

  • Column: C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size. A C18 phase provides the necessary hydrophobic selectivity for these analytes.

  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate (KH₂PO₄), and ortho-phosphoric acid.

Chromatographic Conditions
  • Mobile Phase Preparation:

    • Buffer (Aqueous Phase): Prepare a 25 mM potassium dihydrogen phosphate (KH₂PO₄) solution in HPLC-grade water. Adjust the pH to 3.5 with ortho-phosphoric acid. This pH ensures complete protonation of both analytes, leading to good peak shape.

    • Organic Phase: HPLC-grade acetonitrile.

    • Mobile Phase Composition: A 45:55 (v/v) mixture of Acetonitrile : Phosphate Buffer (pH 3.5).

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.[5]

    • Detection Wavelength: 225 nm. This wavelength provides good sensitivity for both Tamsulosin and related structures containing the phenoxy chromophore.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare individual stock solutions of Tamsulosin HCl and 4-[2-(2-ethoxyphenoxy)ethyl]morpholine at 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Prepare a mixed working standard containing 0.1 mg/mL of each analyte by diluting the stock solutions with the diluent.

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Phosphate Buffer pH 3.5) C Equilibrate HPLC System (C18 Column, 30°C) A->C B Prepare Mixed Standard (0.1 mg/mL each analyte) B->C D Inject 10 µL of Mixed Standard C->D System Ready E Isocratic Elution (1.0 mL/min) D->E F Detect at 225 nm E->F G Record Chromatogram F->G H Integrate Peaks G->H I Compare Retention Times (RT) H->I G cluster_tamsu Tamsulosin cluster_morph Morpholine Analogue T_MW Higher MW (408.5 g/mol) T_Int Stronger Hydrophobic Interaction T_MW->T_Int T_LogP Higher LogP (~2.3) T_LogP->T_Int T_RT LONGER Retention Time T_Int->T_RT SP Reverse-Phase HPLC (C18 Stationary Phase) T_Int->SP M_MW Lower MW (~251.3 g/mol) M_Int Weaker Hydrophobic Interaction M_MW->M_Int M_LogP Lower LogP (~2.0) M_LogP->M_Int M_RT SHORTER Retention Time M_Int->M_RT M_Int->SP

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Ethoxyphenoxy Morpholines

Topic: Mass Spectrometry Fragmentation Pattern of Ethoxyphenoxy Morpholines (Focus: Viloxazine & Analogs) Content Type: Publish Comparison Guide Executive Summary This guide provides an in-depth technical analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Ethoxyphenoxy Morpholines (Focus: Viloxazine & Analogs) Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behaviors of ethoxyphenoxy morpholines , using Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine) as the archetypal scaffold. Designed for drug development scientists, this document compares the utility, sensitivity, and structural elucidation capabilities of Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) .

Key Finding: While EI provides structural fingerprinting via extensive fragmentation, ESI-MS/MS in positive mode (


ESI) is the superior method for bioanalytical quantification, relying on a highly stable and characteristic transition from the protonated precursor (

238) to the morpholine-ring fragment (

100).
Structural Context & Chemical Logic

The ethoxyphenoxy morpholine scaffold consists of three distinct zones that dictate fragmentation:

  • The Morpholine Ring: A saturated heterocycle containing both amine and ether functions. It is the primary site of protonation in ESI.

  • The Linker: A methylene bridge connecting the morpholine to the phenoxy group.

  • The Ethoxyphenoxy Moiety: An aromatic ether system prone to specific neutral losses (e.g., ethylene, ethoxy radicals).

Understanding these zones is critical for interpreting spectra, as ESI and EI target these regions differently.

Comparative Analysis: ESI-MS/MS vs. EI-MS

The following table contrasts the performance of the two ionization techniques for this chemical class.

FeatureESI-MS/MS (LC-Coupled) EI-MS (GC-Coupled)
Ionization Mechanism Soft ionization (Protonation

). Minimal in-source fragmentation.
Hard ionization (70 eV electron bombardment). Radical cation formation

.
Dominant Species Precursor Ion:

238.2 (Protonated Viloxazine).
Base Peak: Often

56 or 100 (Morpholine fragments). Molecular ion (

) is weak/absent.
Primary Fragment

100.0
(Morpholine-CH2 cation).

56
(

) or

137
(Ethoxyphenol radical).
Sensitivity (LOD) High (pg/mL range). Ideal for plasma PK studies.[1]Moderate. Limited by thermal stability and volatility.[2]
Application Quantification: Bioanalysis (Plasma/Urine).[3][4]Identification: Impurity profiling & synthesis confirmation.
Mechanistic Fragmentation Pathways[5]
3.1 ESI-MS/MS Pathway (The "Quantification" Pathway)

In ESI positive mode, the nitrogen atom on the morpholine ring acts as the proton acceptor. Upon Collision-Induced Dissociation (CID), the molecule undergoes a characteristic cleavage at the ether linkage between the morpholine methyl group and the phenoxy oxygen.

  • Precursor:

    
     238 (
    
    
    
    )
  • Mechanism: Inductive cleavage assisted by the protonated nitrogen.

  • Product: The bond breaks to release neutral 2-ethoxyphenol (138 Da) and the charged morpholine-methyl cation (

    
     100).
    
  • Secondary Fragment: Further fragmentation of the

    
     100 ion can yield 
    
    
    
    56 (opening of the morpholine ring).
3.2 EI Pathway (The "Fingerprint" Pathway)

Under electron impact, the radical cation is unstable.

  • Alpha-Cleavage: The bond adjacent to the morpholine nitrogen breaks, often ejecting the bulky ethoxyphenoxy group.

  • McLafferty-like Rearrangement: The ethoxy group on the phenyl ring can lose ethylene (

    
    , 28 Da), shifting the mass by -28.
    
Visualization of Fragmentation Dynamics[6]

The following diagram illustrates the primary ESI-MS/MS fragmentation pathway used for quantification, contrasting it with the EI radical cleavage.

FragmentationPathway cluster_legend Pathway Legend Precursor Precursor Ion [M+H]+ m/z 238.2 (Protonated Morpholine) Transition Transition State (Ether Bridge Strain) Precursor->Transition CID Energy Product100 Primary Product Ion m/z 100.0 (Morpholine-CH2 Cation) Transition->Product100 Heterolytic Cleavage NeutralLoss Neutral Loss 2-Ethoxyphenol (138 Da) Transition->NeutralLoss Neutral Elimination Fragment56 Secondary Fragment m/z 56.0 (Ring Opening) Product100->Fragment56 High CE (>30eV) key Blue: Parent | Green: Quant Ion | Red: Neutral

Caption: Primary ESI-MS/MS fragmentation pathway of Viloxazine. The cleavage of the ether bridge yields the stable m/z 100 quantifier ion.

Validated Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed for the quantification of ethoxyphenoxy morpholines in biological matrices (e.g., human plasma), ensuring high sensitivity and reproducibility.

Reagents & Equipment
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500 or equivalent).

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm,

    
     mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       of plasma.
      
    • Add

      
       of Internal Standard solution (e.g., Viloxazine-d5 in acetonitrile).
      
    • Vortex for 1 min; Centrifuge at 10,000 rpm for 5 min.

    • Inject

      
       of the supernatant.
      
  • Chromatographic Gradient:

    • 0.0 - 0.5 min: 90% A (Isocratic hold to divert salts).

    • 0.5 - 3.0 min: Linear ramp to 90% B.

    • 3.0 - 4.0 min: Hold at 90% B (Wash).

    • 4.1 min: Return to 90% A (Re-equilibration).

  • Mass Spectrometry Parameters (MRM Mode):

    • Ionization: ESI Positive (

      
      ).[1]
      
    • Source Temp:

      
      .
      
    • Spray Voltage:

      
      .
      
    • MRM Transitions:

      • Quantifier:

        
         (Collision Energy: 
        
        
        
        ).
      • Qualifier:

        
         (Collision Energy: 
        
        
        
        ).
Workflow Visualization

The following diagram outlines the decision matrix for analyzing these compounds, ensuring the correct method is chosen based on the analytical goal.

AnalyticalWorkflow Sample Unknown Sample (Ethoxyphenoxy Morpholine) Goal Define Analytical Goal Sample->Goal PathQuant Quantification (PK/Tox) Goal->PathQuant Bioanalysis PathID Structural ID / Impurity Goal->PathID Synthesis Check MethodESI LC-ESI-MS/MS (Triple Quad) PathQuant->MethodESI MethodEI GC-MS (EI) (Single Quad) PathID->MethodEI ResultQuant Output: Concentration (m/z 238 -> 100) MethodESI->ResultQuant ResultID Output: Library Match (Fingerprint Spectrum) MethodEI->ResultID

Caption: Decision workflow for selecting ESI vs. EI based on whether the goal is quantification or structural identification.

References
  • National Center for Biotechnology Information (PubChem). Viloxazine Compound Summary (CID 5666). [Link]

  • Pallekona, S., et al. Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research.[5] [Link]

  • NIST Mass Spectrometry Data Center. Viloxazine Mass Spectrum (Electron Ionization). [Link]

Sources

Validation

Comparative Binding Affinity Guide: Morpholine vs. Piperazine Phenoxyethyl Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Topic: Structure-Activity Relationship (SAR) of Phenoxyethyl-Amine Scaffolds Executive Summary: The He...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Topic: Structure-Activity Relationship (SAR) of Phenoxyethyl-Amine Scaffolds

Executive Summary: The Heterocycle "Switch"

In medicinal chemistry, the phenoxyethyl moiety acts as a flexible linker, often bridging a lipophilic aromatic head group (Pharmacophore A) with a basic amine (Pharmacophore B). When optimizing this scaffold for targets such as Sigma-1 Receptors (σ1R) or Acetylcholinesterase (AChE) , the choice between a morpholine and a piperazine ring is not merely a solubility adjustment—it is a binary switch for binding affinity.

This guide provides a data-driven comparison demonstrating that for phenoxyethyl derivatives, piperazine significantly outperforms morpholine in binding affinity, often by orders of magnitude, while piperidine remains the high-affinity benchmark.

Key Findings at a Glance
FeaturePiperazine Derivatives Morpholine Derivatives
σ1R Affinity (

)
High (12.3 nM)Negligible (2,480 nM)
AChE Inhibition (

)
Active (Mixed-type inhibition)Inactive (>100 µM)
Physicochemical Driver Basic

facilitates cation-

interactions.
Ether

reduces

and lipophilicity.
Primary Utility Balanced affinity/solubility profiles.Solubility enhancement (at cost of potency).

Mechanistic Analysis: The "Why" Behind the Data

To understand the affinity gap, we must analyze the molecular interactions within the binding pockets of the primary targets (σ1R and AChE).

The Basicity and Cation- Factor

High-affinity binding in this scaffold relies heavily on the cation-


 interaction .
  • Piperazine (

    
     ~9.8):  At physiological pH, the secondary/tertiary amine is protonated. This positive charge anchors the molecule to aromatic residues (e.g., Trp86  in AChE or Phe  residues in σ1R).
    
  • Morpholine (

    
     ~8.3):  The electron-withdrawing oxygen atom reduces the basicity of the nitrogen. Furthermore, the oxygen atom itself cannot participate in cation-
    
    
    
    interactions and may introduce electrostatic repulsion if the pocket is hydrophobic.
Hydrophobic Bulk and Desolvation
  • Sigma-1 Receptor: The binding pocket is highly hydrophobic. The morpholine oxygen introduces a polarity penalty. To bind, the morpholine ring must shed its hydration shell (desolvation), a thermodynamically unfavorable process that is not compensated for by specific H-bonds in this specific pocket.

  • Piperazine/Piperidine: These rings are more lipophilic, matching the hydrophobic nature of the phenoxyethyl linker's binding tunnel.

Case Study 1: Sigma-1 Receptor (σ1R) Affinity

The most definitive comparison comes from "second-generation phenoxyethyl" studies targeting neuroprotection. Researchers synthesized a series of 1-[2-(4-chlorophenoxy)ethyl]-amine derivatives to isolate the effect of the heterocyclic head group.

Experimental Data Comparison

Scaffold: 1-[2-(4-chlorophenoxy)ethyl]-[AMINE]

Amine Moiety

(σ1R) [nM]

(σ2R) [nM]
Fold Reduction vs. Lead
4-Methylpiperidine (Benchmark)0.86 >10,0001x (Reference)
4-Methylpiperazine 12.3 2,450~14x reduction
Morpholine 2,480 >10,000~2,880x reduction

Interpretation: Replacing the carbon/nitrogen of piperidine/piperazine with the morpholine oxygen causes a 3-log drop in affinity. The morpholine derivative is effectively inactive as a σ1R ligand. The piperazine derivative retains nanomolar affinity, making it a viable alternative if solubility needs to be improved without killing potency.

Visualization: SAR Decision Pathway

SAR_Pathway Start Phenoxyethyl Scaffold Choice Select Heterocycle Start->Choice Piperidine Piperidine (Hydrophobic) Choice->Piperidine Max Lipophilicity Piperazine Piperazine (Basic N) Choice->Piperazine Balanced Properties Morpholine Morpholine (Polar O) Choice->Morpholine Max Solubility Result_Pip Ki = 0.86 nM (Optimal Binding) Piperidine->Result_Pip Result_Pz Ki = 12.3 nM (Good Affinity) Piperazine->Result_Pz Result_Mo Ki = 2480 nM (Activity Loss) Morpholine->Result_Mo

Figure 1: Decision tree illustrating the impact of heterocyclic substitution on Sigma-1 Receptor affinity.

Case Study 2: Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease research, these derivatives are often screened as dual-acting agents (σ1R agonism + AChE inhibition).

Binding Mode Analysis
  • The Target: AChE features a deep, narrow gorge (20 Å) lined with aromatic rings.

  • Piperidine/Piperazine: The protonated nitrogen interacts with Trp86 (anionic sub-site) via cation-

    
     interaction. The phenoxyethyl group spans to the peripheral anionic site (PAS).
    
  • Morpholine: Studies confirm that replacing the piperidine/piperazine moiety with morpholine renders the molecule inactive against AChE (

    
    ). The morpholine oxygen disrupts the critical cation-
    
    
    
    anchor required at the bottom of the gorge.

Experimental Protocol: Determining and

To validate these findings in your own lab, follow these standardized protocols.

Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine


 values for phenoxyethyl derivatives.
  • Tissue Preparation:

    • Homogenize Guinea pig brain cortex (rich in σ1R) in ice-cold Tris-sucrose buffer (10 mM Tris-HCl, 250 mM sucrose, pH 7.4).

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes. Resuspend in Tris buffer.

  • Incubation:

    • Ligand:

      
       (Specific σ1R agonist, 2 nM final conc).
      
    • Test Compounds: Dissolve morpholine/piperazine derivatives in DMSO; test range

      
       to 
      
      
      
      M.
    • Non-specific Binding: Define using 10 µM Haloperidol.

    • Incubate at 37°C for 150 minutes.

  • Filtration:

    • Rapidly filter through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using nonlinear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation.
Ellman’s Assay for AChE Inhibition

Objective: Quantify enzyme inhibition (


).
  • Reagents:

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Electric eel AChE or Recombinant Human AChE.

  • Workflow:

    • In a 96-well plate, mix Phosphate Buffer (pH 8.0), DTNB, and Test Compound (Morpholine/Piperazine deriv).

    • Incubate 10 mins at 25°C.

    • Add AChE enzyme; incubate 5 mins.

    • Initiate reaction by adding ATCh.

  • Detection:

    • Monitor absorbance at 412 nm (formation of yellow TNB anion) for 5-10 mins.

    • Compare slope (rate) of treated vs. control wells.

Conclusion and Recommendation

When designing phenoxyethyl derivatives:

  • Avoid Morpholine if high affinity for σ1R or AChE is the primary goal. The loss of basicity and introduction of a polar oxygen atom are deleterious to binding in these hydrophobic, aromatic-rich pockets.

  • Select Piperazine if you require a "handle" for further functionalization (via the second nitrogen) while maintaining nanomolar affinity.

  • Select Piperidine for maximum potency, utilizing the 4-position for minor substitutions (e.g., methyl, benzyl) to tune selectivity.

References
  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists. Source: Journal of Medicinal Chemistry / ACS. Context: Establishes the 1660-fold affinity drop when switching from piperidine to morpholine.[1] URL:[Link]

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases. Source: Scientific Reports (Nature). Context: Direct comparison showing morpholine derivatives are inactive against AChE while piperidine analogs are potent. URL:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience. Context: Discusses the critical role of the piperidine/piperazine moiety in dual-target binding. URL:[Link]

Sources

Comparative

A Comparative Guide to the Qualification of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine as a Reference Standard

Introduction In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This integrity is anchored by the use of highly characterized reference standards.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This integrity is anchored by the use of highly characterized reference standards. 4-[2-(2-ethoxyphenoxy)ethyl]morpholine, known as Doxapram Impurity A, is a critical related substance of the respiratory stimulant Doxapram. Its accurate quantification is essential to ensure the safety and efficacy of the final drug product. Establishing a qualified reference standard for this impurity is not merely a procedural step but a foundational requirement for method validation, stability studies, and routine batch release testing.

This guide provides an in-depth comparison of analytical strategies for the comprehensive qualification of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine as a reference standard. We will move beyond rote protocols to explain the scientific rationale behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our discussion is grounded in the principles of Good Manufacturing Practice (GMP) as outlined in the ICH Q7 guideline, which emphasizes robust quality systems for Active Pharmaceutical Ingredients (APIs) and their intermediates.[1][2][3][4][5]

The Reference Standard Hierarchy: A Strategic Choice

Before embarking on qualification, it is crucial to understand the different tiers of reference standards and their intended applications. The choice between a primary and a secondary standard is a strategic one, balancing cost, availability, and regulatory requirements.

  • Primary Reference Standards: These are materials of the highest purity, established and certified by official bodies like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). They are accepted by regulatory agencies without further qualification by the user and serve as the ultimate benchmark for compendial testing.[6][7]

  • Secondary (or In-house) Reference Standards: These are standards qualified against a primary standard.[8] Their purpose is to provide a reliable, traceable, and more cost-effective material for routine quality control, thereby preserving the limited and expensive primary standards.[8] The qualification process detailed in this guide is designed to establish such a secondary standard with unimpeachable traceability and characterization.

cluster_0 Reference Standard Qualification Workflow Candidate Candidate Material (High Purity Lot of Impurity A) Identity 1. Identity Confirmation (Spectroscopic Analysis) Candidate->Identity Purity 2. Purity Determination (Chromatographic & Other Methods) Identity->Purity Assay 3. Assay (Content) Assignment (Mass Balance Approach) Purity->Assay Documentation 4. Documentation (Qualification Report & CoA) Assay->Documentation Qualified_RS Qualified Reference Standard Documentation->Qualified_RS

Caption: High-level workflow for qualifying a reference standard.

Part 1: Identity Confirmation – The Foundational Proof

The first and most critical step is to unequivocally confirm the chemical structure of the candidate material. This is typically achieved through a combination of spectroscopic techniques that provide orthogonal (i.e., fundamentally different) information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-[2-(2-ethoxyphenoxy)ethyl]morpholine, one would expect to see characteristic signals for the aromatic protons of the phenoxy group, the ethoxy group (a triplet and a quartet), and the distinct 'AA'BB' or complex multiplet patterns for the protons on the morpholine and ethyl bridge.[9][10]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[11]

  • 2D NMR (COSY, HSQC, HMBC): While often not required for a known impurity, these techniques can be invaluable for confirming connectivity if any ambiguity exists in the 1D spectra.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which acts as a chemical fingerprint.

  • Rationale: High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement (typically to four decimal places), allowing for the unambiguous determination of the elemental formula. Electron Ionization (EI) is often used with GC, while Electrospray Ionization (ESI) is common for LC. The fragmentation pattern should be consistent with the proposed structure, showing characteristic losses of the morpholine ring or ethoxyphenoxy group.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. For this compound, key absorbances would include C-H stretching (aromatic and aliphatic), C-O-C stretching (ether linkages), and C-N stretching (tertiary amine).

Part 2: Purity & Assay – The Quantitative Assessment

Once identity is confirmed, the purity of the standard must be rigorously determined. The final "assigned value" or "potency" of the reference standard is typically calculated using a mass balance approach, where the sum of all impurities is subtracted from 100%.

Assigned Value = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Impurities)

Chromatographic Purity: HPLC vs. GC

The primary tool for determining the level of organic impurities is chromatography. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, but they offer different advantages and challenges for this specific analyte.

High-Performance Liquid Chromatography (HPLC) is generally the preferred method for compounds like Doxapram and its impurities due to their polarity and molecular weight.[14] The USP monograph for Doxapram Hydrochloride specifies a reverse-phase HPLC method for the separation of related compounds.[15][16]

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is excellent for volatile and semi-volatile compounds.[17] However, direct analysis of morpholine derivatives can be challenging due to their polarity.[18] This often necessitates a derivatization step to increase volatility and improve chromatographic performance.[18][19][20]

ParameterHPLC-UV (USP-based Method)GC-MS (with Derivatization)
Principle Separation based on polarity using a C18 column.Separation based on boiling point and volatility after chemical derivatization.
Linearity (R²) Typically >0.999Typically >0.999[21]
Limit of Detection Low µg/mL rangePotentially lower (ng/mL or pg/mL) due to MS selectivity.[21]
Accuracy (Recovery %) Typically 98-102%88.6% - 107.2% reported for morpholine derivatives.[21]
Precision (%RSD) < 2.0% for repeatabilityIntraday: 1.4%–9.4%, Interday: 1.5%–2.8% reported.[21]
Pros Direct analysis, robust, widely available, aligns with official pharmacopeial methods for the parent drug.[14][15]High selectivity and sensitivity (MS), excellent for volatile impurities.
Cons May not be suitable for very volatile impurities.Requires a derivatization step which adds complexity, time, and potential for variability.[18][19]
Experimental Protocol: HPLC-UV for Organic Impurity Profiling

This protocol is adapted from the principles outlined in the USP monograph for Doxapram Hydrochloride.[15][16]

  • Chromatographic System:

    • Column: Luna Omega 3 µm PS C18, 50 x 4.6 mm (or equivalent USP L1 packing).[15]

    • Mobile Phase A: 0.01% Trifluoroacetic Acid in Water.[15]

    • Mobile Phase B: 0.01% Trifluoroacetic Acid in Acetonitrile.[15]

    • Gradient:

      • 0 min: 10% B

      • 20 min: 50% B

      • 25 min: 50% B

      • 25.1 min: 10% B

      • 30 min: 10% B[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detector: UV at 220 nm.[15]

    • Column Temperature: 35 °C.[15]

  • Procedure:

    • Prepare a solution of the candidate reference standard in the mobile phase at a concentration of approximately 1.0 mg/mL.

    • Inject the solution into the chromatograph.

    • Analyze the chromatogram for any impurity peaks. Use an area normalization method to calculate the percentage of each impurity.

    • Causality: A gradient elution is employed to ensure that impurities with a wide range of polarities, which may be present from the synthesis, are effectively separated from the main peak and from each other. The use of an acidic modifier like TFA improves peak shape for the basic morpholine moiety.

  • System Suitability:

    • The USP monograph for Doxapram specifies a resolution of not less than 5.0 between Doxapram and Doxapram Related Compound B.[15] A similar resolution criterion should be established between the main peak and its closest eluting impurity for this method.

    • The relative standard deviation (%RSD) for replicate injections of the main peak should be not more than 2.0%.

Experimental Protocol: GC-MS for Volatile Impurities & Alternative Purity

This protocol outlines a general approach for morpholine derivatives, which involves a derivatization step to form a more volatile N-nitrosomorpholine.[19][20]

  • Derivatization:

    • Dissolve a known amount of the candidate material in an appropriate solvent.

    • Acidify the solution (e.g., with HCl).[19]

    • Add a derivatizing agent (e.g., sodium nitrite solution) and incubate at a controlled temperature (e.g., 40°C).[20]

    • Causality: The secondary amine of the morpholine ring reacts with the nitrite under acidic conditions to form a stable, more volatile N-nitroso derivative, which is amenable to GC analysis.[19]

    • Extract the derivative into an organic solvent (e.g., dichloromethane).[19]

cluster_1 GC-MS Derivatization Workflow Start Sample Solution (Impurity A in Solvent) Step1 Acidification (e.g., HCl) Start->Step1 Step2 Add Derivatizing Agent (e.g., NaNO₂) Step1->Step2 Step3 Incubation (e.g., 40°C) Step2->Step3 Step4 Extraction (e.g., Dichloromethane) Step3->Step4 End Analysis by GC-MS Step4->End

Caption: Workflow for derivatization prior to GC-MS analysis.

  • GC-MS System:

    • Column: A mid-polarity column such as a DB-5ms or equivalent.

    • Carrier Gas: Helium.[18]

    • Oven Program:

      • Initial Temp: 100°C, hold for 4 min.[18]

      • Ramp 1: 10°C/min to 120°C, hold for 3 min.[18]

      • Ramp 2: 20°C/min to 250°C, hold for 5 min.[18]

    • Ionization Mode: Electron Impact (EI), 70 eV.[18]

  • Procedure:

    • Inject the extracted and concentrated sample.

    • Analyze the total ion chromatogram (TIC) for impurity peaks. The mass spectrometer provides definitive identification of co-eluting peaks if present.

Water Content

The water content should be determined using Karl Fischer titration (USP <921>), which is a specific and accurate method for water determination.[22]

Residual Solvents

The presence of residual solvents from the synthesis process should be assessed using headspace GC (USP <467>).

Non-combustible Impurities (Residue on Ignition)

This test (USP <281>) determines the amount of inorganic matter present in the material. It is performed by heating the substance at a high temperature until all organic matter is burned away.

Conclusion: The Synthesis of Data into a Certificate of Analysis

The qualification of a reference standard for 4-[2-(2-ethoxyphenoxy)ethyl]morpholine is a multi-faceted process that requires orthogonal analytical techniques to ensure its identity, purity, and potency. While HPLC is the workhorse for determining organic purity due to its direct applicability and alignment with pharmacopeial methods for the parent API, techniques like GC-MS, Karl Fischer, and Residue on Ignition are essential for a complete mass-balance assessment.

Ultimately, the goal of this comprehensive analysis is to generate a Qualification Report and a Certificate of Analysis (CoA) that provides a scientifically sound and defensible assigned value for the reference standard. This qualified standard becomes the benchmark for all future analytical testing, ensuring the consistent quality and safety of the pharmaceutical product.

References

  • Ideagen. (2024). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. Ideagen.com. [Link]

  • IntuitionLabs. (2025). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. Intuitionlabs.com. [Link]

  • ResolveMass Laboratories Inc. (2026). Primary Vs Secondary Reference Standards In GMP Labs. Resolvemass.com. [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Ema.europa.eu. [Link]

  • Slideshare. (n.d.). ICH Q7 GMP for API. Slideshare.net. [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Ich.org. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia.cn. [Link]

  • PharmaCompass. (n.d.). Reference Standard | Secondary & Primary Standards | CMO. Pharmacompass.com. [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Resolvemass.com. [Link]

  • HAL Open Science. (n.d.). 1H ; 13C ; DEPT135 ; HSQC) and HRMS spectra. Hal.science. [Link]

  • National Center for Biotechnology Information. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Ncbi.nlm.nih.gov. [Link]

  • Phenomenex. (n.d.). Separation of Doxapram Hydrochloride and its Organic Impurities per USP Monograph. Phenomenex.com. [Link]

  • U.S. Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS. Online.uspnf.com. [Link]

  • Advent Chembio. (n.d.). Primary vs Secondary Reference Standards. Adventchembio.com. [Link]

  • MDPI. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography-Mass Spectrometry. Mdpi.com. [Link]

  • U.S. Pharmacopeia. (2025). Doxapram Hydrochloride USP 2025. Usp.org. [Link]

  • MDPI. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography-Mass Spectrometry. Mdpi.com. [Link]

  • Drug Development and Delivery. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug-dev.com. [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Pubmed.ncbi.nlm.nih.gov. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Acdlabs.com. [Link]

  • NIST. (n.d.). 4-[2-(Dimethylamino)ethyl]morpholine. Webbook.nist.gov. [Link]

  • NIST. (n.d.). Morpholine. Webbook.nist.gov. [Link]

Sources

Validation

Technical Guide: Infrared (IR) Spectrum Analysis of N-Substituted Morpholine Ethers

Executive Summary N-substituted morpholine ethers are critical pharmacophores in drug development, serving as solubility enhancers and metabolic stabilizers in kinase inhibitors and antifungals. While Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted morpholine ethers are critical pharmacophores in drug development, serving as solubility enhancers and metabolic stabilizers in kinase inhibitors and antifungals. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers an unbeatable advantage in process analytical technology (PAT) and rapid quality control (QC).

This guide provides a rigorous technical framework for analyzing these compounds. It moves beyond basic peak assignment to focus on the causality of vibrational modes , specifically distinguishing the cyclic ether linkage from exocyclic ethers and validating N-substitution through the "silent" N-H region.

Part 1: Spectral Fingerprinting & Vibrational Assignments[1][2][3]

The IR spectrum of an N-substituted morpholine ether is defined by three competitive regions: the C-H stretching zone (specifically Bohlmann bands), the Fingerprint region (C-O-C and C-N interplay), and the Silent region (absence of N-H).

Characteristic Vibrational Modes

The following table synthesizes field data for N-substituted morpholines (e.g., 4-(2-ethoxyethyl)morpholine).

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Description
N-H Stretch ABSENT N/APrimary Validation: The disappearance of the broad band at ~3300–3350 cm⁻¹ (present in morpholine starting material) confirms N-substitution.
C-H (Bohlmann) 2750–2850MediumLone Pair Interaction: C-H bonds antiperiplanar to the Nitrogen lone pair undergo a redshift. These "Bohlmann bands" are diagnostic for N-alkylated amines.
C-H (Alkyl) 2850–2980StrongAsymmetric and symmetric stretching of methylene (-CH₂-) groups in the ring and side chain.
C-O-C (Ring) 1090–1130StrongCyclic Ether: Asymmetric stretching of the morpholine ring oxygen. Often splits into a doublet due to ring conformation (chair).
C-O-C (Chain) 1050–1150StrongAcyclic Ether: If the substituent contains an ether (e.g., ethoxy), this band overlaps with the ring ether but is typically broader.
C-N Stretch 1100–1250Med/StrongAliphatic C-N stretching. Heavily coupled with C-C skeletal vibrations.
Ring Breathing 900–950MediumSymmetric ring expansion/contraction. Sensitive to ring substitution patterns.
The "Bohlmann Band" Phenomenon

In N-substituted morpholines, the nitrogen lone pair orbital (


) overlaps with the antibonding orbital (

) of the adjacent C-H bonds. This hyperconjugation (

) weakens the C-H bond, lowering its force constant.
  • Observation: Look for distinct shoulders or sharp peaks on the lower energy side of the main C-H stretch (approx. 2750–2820 cm⁻¹).

  • Significance: Presence indicates a tertiary amine with free lone pairs (i.e., not protonated or quaternized).

Part 2: Comparative Analysis (IR vs. NMR vs. Raman)

Researchers often default to NMR, but for routine monitoring of ether synthesis (e.g., Williamson ether synthesis or reductive amination), FTIR is superior in throughput.

Technology Showdown
FeatureFTIR (ATR) ¹H / ¹³C NMR Raman Spectroscopy
Primary Utility Functional group verification (QC, Kinetics).Exact structural connectivity & purity.Symmetric bond analysis (C-C, S-S).
Sample Prep < 1 min: Neat oil on Diamond/ZnSe crystal.> 15 min: Requires deuterated solvents (CDCl₃).< 1 min: Non-contact, glass vials allowed.
Ether Specificity High sensitivity to polarity (C-O dipole).Distinct chemical shifts (66 ppm vs 46 ppm).Weak signal for C-O-C (poor polarizability change).
Water Tolerance Low (O-H masks signals).High (if using solvent suppression).Excellent (Water is Raman silent).
Cost per Run Negligible.High (Solvents + Cryogens).Low.
Decision Logic
  • Use NMR when: You are characterizing a new N-substituted morpholine ether for the first time and need to prove the alkyl chain length or isomerism.

  • Use FTIR when: You are monitoring the disappearance of the N-H peak (reaction completion) or verifying batch consistency against a standard reference.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) , which eliminates the need for KBr pellets, crucial for morpholine ethers which are often viscous oils or low-melting solids.

Workflow Diagram

AnalyticalWorkflow Start Crude Reaction Mixture Purify Workup & Drying (Remove Water/Solvent) Start->Purify Extraction Sample Apply Sample (Neat Oil/Solid) Purify->Sample Dry N₂ Blank Background Scan (Air/Clean Crystal) Scan Acquire Spectrum (4000-600 cm⁻¹) Blank->Scan Reference Sample->Scan Process Baseline Correction & Peak Picking Scan->Process Decision Validation Logic Process->Decision

Caption: Figure 1. Standardized ATR-FTIR workflow for N-substituted morpholine analysis. Note the critical drying step to prevent O-H interference.

Detailed Methodology

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Parameters: Resolution: 4 cm⁻¹; Scans: 32 or 64.

  • Crystal Selection:

    • Use Diamond for robust durability.

    • Use ZnSe (Zinc Selenide) only if the pH is between 5–9. Morpholines are basic; avoid acidic cleaning agents on ZnSe.

  • Background Acquisition:

    • Clean crystal with isopropanol. Ensure it is dry.

    • Collect background spectrum (air) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Application:

    • Liquids: Place 10–20 µL of the neat N-substituted morpholine ether on the crystal.

    • Solids: Place ~5 mg on the center and apply pressure using the anvil clamp to ensure intimate contact.

  • Acquisition & Cleaning:

    • Run the scan.[1][2][3]

    • Immediate Cleaning: Morpholine derivatives can be sticky. Wipe with ethanol immediately after scanning to prevent cross-contamination.

Part 4: Data Interpretation & Troubleshooting

The Interpretation Logic Tree

Distinguishing the internal morpholine ether from an external ether side chain is the most challenging aspect.

InterpretationLogic Start Analyze Spectrum (4000-600 cm⁻¹) CheckNH Check 3300-3500 cm⁻¹ (N-H Region) Start->CheckNH CheckBohlmann Check 2700-2800 cm⁻¹ (Bohlmann Bands) CheckNH->CheckBohlmann Peak Absent Result_SM Starting Material (Reaction Incomplete) CheckNH->Result_SM Peak Present CheckEther Check 1050-1150 cm⁻¹ (Ether Region) Result_Product N-Substituted Product Confirmed CheckEther->Result_Product Strong C-O-C (1110 cm⁻¹) CheckBohlmann->CheckEther Bands Present (Tertiary Amine) Result_Salt Salt Form Detected (Quaternary Amine) CheckBohlmann->Result_Salt Bands Absent (Protonated/Salt)

Caption: Figure 2. Decision logic for validating N-substituted morpholine synthesis via IR.

Common Pitfalls
  • Water Interference: Morpholine ethers are hygroscopic. Absorbed water appears as a broad hump at 3400 cm⁻¹, which can be mistaken for residual N-H bonds.

    • Correction: Dry sample over MgSO₄ or molecular sieves before analysis.

  • Salt Formation: If the product is isolated as a hydrochloride salt (common for stability), the Bohlmann bands will disappear because the nitrogen lone pair is occupied by a proton.

    • Correction: Neutralize a small aliquot with NaOH, extract into DCM, and evaporate to run the IR on the free base.

  • Solvent Peaks: Residual DCM (dichloromethane) shows strong peaks at ~700 cm⁻¹ (C-Cl stretch). Do not confuse this with the fingerprint of the molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Bohlmann bands and Ether stretches).
  • National Institute of Standards and Technology (NIST). Morpholine IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Balachandran, V., et al. (2012).[4] DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine.[4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 1101-1110.[4] Available at: [Link]

  • Yang, N., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-[2-(2-ethoxyphenoxy)ethyl]morpholine proper disposal procedures

Topic: 4-[2-(2-ethoxyphenoxy)ethyl]morpholine Proper Disposal Procedures Executive Summary This technical guide outlines the safe handling and disposal protocols for 4-[2-(2-ethoxyphenoxy)ethyl]morpholine , commonly know...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[2-(2-ethoxyphenoxy)ethyl]morpholine Proper Disposal Procedures

Executive Summary

This technical guide outlines the safe handling and disposal protocols for 4-[2-(2-ethoxyphenoxy)ethyl]morpholine , commonly known as Viloxazine .[1] As a Senior Application Scientist, I have structured this document to prioritize environmental stewardship and regulatory compliance.

The presence of the morpholine moiety and the ethoxyphenoxy ether linkage necessitates specific disposal methods to prevent aquatic toxicity and ensure complete thermal decomposition without releasing hazardous nitrogen oxides (NOx) into the atmosphere.

Chemical Identification & Hazard Profile

Before initiating any disposal workflow, verify the substance identity against the following parameters to ensure this protocol is applicable.

ParameterDetail
Chemical Name 4-[2-(2-ethoxyphenoxy)ethyl]morpholine
Common Name Viloxazine
CAS Number 46817-91-8 (Free Base) / 35604-67-2 (Hydrochloride Salt)
Molecular Formula C₁₃H₁₉NO₃
Physical State White to off-white powder (typically supplied as HCl salt)
Solubility Soluble in water, ethanol; sparingly soluble in dilute acids.[1][2][3][4]
Critical Hazards (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][4][5]

  • Skin/Eye Irritation: Category 2 (H315/H319) - Causes skin and serious eye irritation.[1][3]

  • Environmental Hazard: Water Hazard Class 2 (WGK 2) . This compound is hazardous to water.[6] It must never be discharged into sewer systems, drains, or natural waterways due to potential bioaccumulation and aquatic toxicity associated with stable morpholine derivatives.

Strategic Disposal Protocol

The only acceptable disposal method for Viloxazine is high-temperature incineration at a licensed facility.[1] The morpholine ring is chemically stable; standard hydrolysis or biological treatment is often insufficient for complete degradation.

A. Solid Waste (Pure Substance or Spilled Powder)
  • Segregation: Do not mix with oxidizers or strong acids.[7] Isolate in a dedicated solid waste container labeled "Hazardous Waste - Toxic (Viloxazine)."[1]

  • Solvent Dissolution (Optional but Recommended): To facilitate cleaner burning in liquid injection incinerators, the solid can be dissolved in a combustible solvent (e.g., acetone or ethanol) if permitted by your facility's waste profile.

  • Disposal Path: Transfer to a licensed chemical destruction plant.[8] The incinerator must be equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) generated from the combustion of the morpholine nitrogen.

B. Liquid Waste (Solutions & Mother Liquors)
  • Compatibility Check: Ensure the solvent carrier is compatible with incineration (e.g., non-halogenated organic solvents are preferred).

  • Aqueous Solutions: If the compound is dissolved in water, it cannot be poured down the drain. Collect in a container labeled "Aqueous Waste with Toxic Organic Contaminants."

  • Neutralization: If the solution is acidic (due to HCl salt), neutralize to pH 6-8 only if required by the waste hauler, but generally, the incineration path takes precedence over pH adjustment.

C. Contaminated Packaging[1][9][10][11]
  • Triple Rinse: Triple rinse empty containers with a suitable solvent (ethanol or water).

  • Rinsate Disposal: Treat the rinsate as hazardous liquid waste (see Section B). Do not pour rinsate down the sink.

  • Container Destruction: Puncture the rinsed container to prevent reuse and dispose of it via standard laboratory trash or recycling, depending on local regulations for "RCRA-empty" containers.

Operational Workflows (Visualized)

Figure 1: Disposal Decision Logic

This decision tree guides the researcher through the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: Viloxazine (CAS 35604-67-2) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Tablets) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Packaging Empty Packaging StateCheck->Packaging SolventMix Dissolve in Combustible Solvent (Recommended) Solid->SolventMix Prepare for Injection AqueousCheck Is solvent Aqueous? Liquid->AqueousCheck Rinse Triple Rinse with Ethanol/Water Packaging->Rinse Incinerate HIGH TEMP INCINERATION (w/ Scrubber for NOx) SolventMix->Incinerate AqueousCheck->Incinerate Organic/Aqueous Mix Rinsate Collect Rinsate as Hazardous Waste Rinse->Rinsate Recycle Puncture & Recycle/Trash Rinse->Recycle Rinsate->Incinerate

Caption: Figure 1.[1][9] Decision logic for the segregation and disposal of Viloxazine waste streams.

Spill Response & Emergency Procedures

In the event of an accidental release, immediate containment is critical to prevent environmental contamination.[7][8]

PPE Requirements
  • Respiratory: NIOSH-approved N95 or P100 respirator (dust) or organic vapor cartridge (solutions).[1]

  • Skin: Nitrile gloves (0.11 mm minimum thickness) and lab coat.

  • Eyes: Chemical safety goggles.[7]

Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate if aerosolized) PPE 2. Don PPE (Gloves, Goggles, Respirator) Alert->PPE Contain 3. Containment (Cover with damp cloth/pads) PPE->Contain Clean 4. Cleanup (Scoop solids / Absorb liquids) Contain->Clean Decon 5. Decontamination (Wash surface with soap/water) Clean->Decon Dispose 6. Disposal (Label as Hazardous Waste) Decon->Dispose

Caption: Figure 2.[1][4][5][7][9][10] Step-by-step spill response protocol for Viloxazine.

Specific Cleanup Steps:

  • Dry Spills: Do not dry sweep. Use a HEPA vacuum or wet the powder slightly with a compatible solvent (or water) to prevent dust generation, then scoop into a waste container.

  • Liquid Spills: Absorb with inert material (vermiculite, sand, or universal chemical pads). Do not use combustible materials like sawdust if the solvent carrier is flammable.

  • Surface Decontamination: Wash the area with a mild detergent solution. Collect all wash water as hazardous waste.

Regulatory & Compliance Context

  • US EPA (RCRA): While Viloxazine is not explicitly listed on the P-list or U-list, it should be treated as Non-RCRA Regulated Hazardous Waste (unless the formulation imparts ignitability).[1] However, best practice in pharmaceutical R&D dictates handling it as Pharmaceutical Waste destined for incineration.

  • European REACH: Ensure compliance with local environmental directives regarding "substances hazardous to water."

  • Transport (DOT/IATA): Generally not regulated as a dangerous good for transport in small quantities, but check specific formulation SDS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46817, Viloxazine. Retrieved from [Link][1]

  • U.S. Food and Drug Administration (2021). Qelbree (viloxazine extended-release capsules) Prescribing Information.[1] Retrieved from [Link][1][11]

  • European Chemicals Agency (ECHA). Substance Information: Viloxazine hydrochloride. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.